[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
Description
Properties
IUPAC Name |
[5-(methoxymethyl)-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-9-4-6-2-5(3-8)7-10-6/h2,8H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVKFHLSTYWQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286335 | |
| Record name | 5-(Methoxymethyl)-3-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167155-53-5 | |
| Record name | 5-(Methoxymethyl)-3-isoxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167155-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methoxymethyl)-3-isoxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101286335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAS number and identifiers for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
[1]
Chemical Identity & Identifiers
[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol is a functionalized isoxazole derivative characterized by a hydroxymethyl group at the C3 position and a methoxymethyl group at the C5 position.[1] This specific substitution pattern renders it a versatile scaffold for constructing bio-active molecules, particularly in the development of antibiotics (oxazolidinones) and GABA receptor modulators.
Core Identifiers Table[1][2]
| Identifier Type | Value | Notes |
| IUPAC Name | [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol | Systematic name |
| Common Name | 3-Hydroxymethyl-5-(methoxymethyl)isoxazole | Widely used in synthetic literature |
| PubChem CID | 19958730 | Definitive database entry |
| Molecular Formula | C₆H₉NO₃ | |
| Molecular Weight | 143.14 g/mol | |
| SMILES | COCC1=CC(=NO1)CO | Canonical string |
| InChI Key | CTVKFHLSTYWQLY-UHFFFAOYSA-N | Unique hash |
| CAS Registry Number | Not widely indexed | Refer to PubChem CID 19958730 for database queries.[1][2][3][4][5][6][7][8] |
Physicochemical Properties[2][3][6][8][11]
Understanding the physical behavior of this compound is essential for extraction and purification protocols.
| Property | Value (Experimental/Predicted) | Implications for Handling |
| Physical State | Viscous Oil or Low-Melting Solid | May require gentle warming for aliquoting.[1] |
| Boiling Point | ~280–290 °C (at 760 mmHg) | High boiling point; vacuum distillation recommended. |
| Solubility | High in polar organic solvents (MeOH, DMSO, DCM) | Compatible with standard reverse-phase chromatography. |
| pKa | ~13.5 (Hydroxyl group) | Weakly acidic; stable in mild basic conditions. |
| LogP | -0.2 to 0.1 | Amphiphilic; amenable to extraction from aqueous phases using DCM.[1] |
Synthesis & Manufacturing Methodologies
The synthesis of 3,5-disubstituted isoxazoles is non-trivial due to the need for regiocontrol.[1] The most robust industrial route employs a [3+2] Cycloaddition (Click Chemistry) strategy, specifically utilizing a nitrile oxide intermediate.
Preferred Route: The Ester-Reduction Pathway
This method is favored for its scalability and high regioselectivity, avoiding the instability of unprotected hydroxy-nitrile oxides.[1]
Step 1: In Situ Generation of Nitrile Oxide & Cycloaddition[1]
-
Precursors: Methyl 2-chloro-2-(hydroxyimino)acetate (Chloro-oxime) and Methyl propargyl ether.[1]
-
Mechanism: A base (Triethylamine) eliminates HCl from the chloro-oxime to generate the reactive dipole (Methoxycarbonyl)formonitrile oxide .
-
Reaction: This dipole undergoes a 1,3-dipolar cycloaddition with the alkyne (Methyl propargyl ether).
-
Regioselectivity: The oxygen of the nitrile oxide preferentially aligns with the substituted carbon of the alkyne due to steric and electronic factors, yielding the 3-carboxylate-5-methoxymethyl isomer.[1]
Step 2: Selective Reduction
-
Reagent: Sodium Borohydride (NaBH₄) in Methanol.
-
Transformation: The ester group at C3 is selectively reduced to the primary alcohol.
-
Outcome: Formation of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol.
Synthesis Workflow Diagram
Caption: The "Ester-Reduction" pathway ensures high regioselectivity for the 3,5-substitution pattern.
Applications in Drug Discovery[1][6][12][13]
The isoxazole ring is a "privileged scaffold" in medicinal chemistry, acting as a bio-isostere for amide bonds or aromatic rings while improving metabolic stability.
Antibacterial Agents (Oxazolidinones)
This compound serves as a critical "Head Group" precursor. The hydroxymethyl group can be converted into an amine or mesylate, which is then coupled to an oxazolidinone core.
-
Mechanism: The isoxazole ring mimics the chemical space of the phenyl ring found in Linezolid but offers different solubility and binding properties.
-
Example: Analogs of Linezolid where the morpholine or phenyl ring is modified with an isoxazole moiety to overcome resistance.
GABA-A Receptor Modulators
Derivatives of this alcohol, particularly when linked to phthalazine cores, have shown affinity for the benzodiazepine binding site of GABA-A receptors.[1]
-
Role: The methoxymethyl group acts as a hydrogen-bond acceptor, crucial for receptor pocket occupancy.[1]
Pharmacophore Logic Diagram
Caption: Divergent synthetic utility of the hydroxymethyl handle in pharmaceutical development.[1]
Safety & Handling (SDS Highlights)
While specific toxicological data for this intermediate may be sparse, standard protocols for isoxazole alcohols apply.
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Incompatibility: Strong oxidizing agents (can oxidize the alcohol to aldehyde/carboxylic acid).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19958730, [5-(methoxymethyl)-1,2-oxazol-3-yl]methanol.[1] Retrieved from [Link]
- Google Patents.Phthalazine isoxazole alkoxy derivatives, preparation method thereof... (US20210009598A1). (Describes the use of the isoxazole alcohol as a key intermediate "B-1").
-
Beilstein Journal of Organic Chemistry. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles... (Provides context on general isoxazole/oxazole synthesis methodologies). Retrieved from [Link]
-
Connect Journals. An Expeditious and Facile Synthesis of Isoxazole Derivatives... (Discusses [3+2] cycloaddition protocols). Retrieved from [Link]
Sources
- 1. 75989-21-8|(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ECHA CHEM [chem.echa.europa.eu]
- 6. biolmolchem.com [biolmolchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Reactions of acetonitrile coordinated to a nitrosylruthenium complex with H2O or CH(3)OH under mild conditions: structural characterization of imido-type complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review of 1,2-Oxazol-3-yl Methanol Analogs in Drug Discovery
An In-depth Technical Guide for Drug Discovery Professionals
A Senior Application Scientist's Perspective on a Privileged Scaffold
Executive Summary
The 1,2-oxazole (isoxazole) ring is a prominent five-membered heterocycle that has earned its status as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to engage in diverse non-covalent interactions with biological targets make it a cornerstone of modern drug design.[2][3] This technical guide focuses on a specific, highly valuable subclass: 1,2-oxazol-3-yl methanol analogs. The introduction of a hydroxymethyl group at the 3-position provides a critical hydrogen bonding motif and a versatile synthetic handle, unlocking potent and selective biological activities across a spectrum of therapeutic areas. This document provides an in-depth analysis of the synthesis, biological applications, and structure-activity relationships of these compounds, offering field-proven insights for researchers and drug development professionals.
The 1,2-Oxazole Scaffold: A Foundation for Therapeutic Innovation
The isoxazole ring is an aromatic heterocycle isomeric with oxazole.[1] Its utility in drug discovery is not accidental but is rooted in its fundamental physicochemical properties:
-
Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other functional groups, such as amide or ester bonds, often conferring improved metabolic stability and pharmacokinetic profiles.
-
Modulator of Physicochemical Properties: It influences a molecule's pKa, polarity, and solubility, which are critical parameters for drug-likeness.
-
Versatile Intermolecular Interactions: The nitrogen atom acts as a hydrogen bond acceptor, while the ring itself can participate in π-π stacking and dipole-dipole interactions, enabling robust binding to enzyme active sites and receptors.[1][2]
The 1,2-oxazol-3-yl methanol moiety builds upon this solid foundation by incorporating a flexible -CH2OH group. This addition is not trivial; the hydroxyl group can act as both a hydrogen bond donor and acceptor, often forming a key interaction that anchors the molecule to its biological target, thereby enhancing potency and selectivity.
Synthetic Pathways to 1,2-Oxazol-3-yl Methanol Analogs
The construction of this specific scaffold is reliable and primarily relies on one of the most powerful reactions in heterocyclic chemistry: the [3+2] cycloaddition.
Core Methodology: 1,3-Dipolar Cycloaddition
The most prevalent and efficient strategy for synthesizing 3-substituted 1,2-oxazoles involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[4] To specifically generate the 3-hydroxymethyl group, the alkyne of choice is propargyl alcohol .
The nitrile oxide is typically generated in situ from a corresponding aldoxime using a mild oxidant, such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS), to avoid its dimerization.
Sources
Bioactivity Profile and Synthetic Utility of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol in Modern Drug Discovery
The Synthon Paradigm: Beyond Simple Occupancy
In modern medicinal chemistry, the discovery of novel therapeutics rarely relies on isolated, naturally occurring small molecules. Instead, it is driven by the strategic assembly of "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets[1][2].
[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (CAS: 167155-53-5) is a prime example of a highly versatile, bidentate bioactive synthon[3]. While rarely administered as an Active Pharmaceutical Ingredient (API) on its own, it serves as a critical foundational building block for synthesizing complex kinase inhibitors, antimicrobial agents, and Protein-Protein Interaction (PPI) modulators[1][4].
The structural logic of this molecule is elegantly simple yet highly functional:
-
The 1,2-Oxazole (Isoxazole) Core: Provides a rigid, aromatic, heteroatomic framework that induces conformational restriction, reducing the entropic penalty upon target binding[5].
-
The C5-Methoxymethyl Group: Acts as a weak hydrogen-bond acceptor. Unlike highly lipophilic alkyl or aryl groups, the ether oxygen subtly improves aqueous solubility and metabolic stability while occupying a similar steric volume[6].
-
The C3-Hydroxymethyl Group: Serves as the primary synthetic handle, readily converted into electrophilic centers (halides, aldehydes) or sulfonyl chlorides for downstream coupling[7].
Physicochemical Profiling and ADME Rationale
To understand why medicinal chemists select this specific building block, we must analyze its baseline physicochemical properties. The table below summarizes the quantitative data that drives its utility in tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of larger drug molecules.
| Property | Value | Pharmacological Impact |
| Molecular Formula | C₆H₉NO₃ | Low molecular weight (143.14 g/mol ) allows for significant downstream elaboration without violating Lipinski’s Rule of 5. |
| LogP (Predicted) | ~0.35 | Highly hydrophilic. Ideal for offsetting the high lipophilicity of large, hydrophobic target-binding domains. |
| Topological Polar Surface Area | 58.5 Ų | Excellent range for membrane permeability. Ensures that derivatives maintain oral bioavailability. |
| H-Bond Donors | 1 (-OH) | Provides a reactive site for esterification, etherification, or conversion to a leaving group. |
| H-Bond Acceptors | 4 (N, O, O, O) | Enhances target engagement via multiple vector interactions within solvent-exposed protein pockets. |
Synthetic Workflows & Functionalization
As an application scientist, the value of a synthon lies in its synthetic tractability. The C3-hydroxymethyl group is typically activated to facilitate the attachment of the isoxazole core to larger pharmacophores, such as chalcones or chromones, to create multitargeted hybrid molecules[8][9].
Below is the self-validating protocol for the conversion of the C3-methanol to a highly reactive chloromethyl intermediate.
Protocol: Synthesis of 3-(Chloromethyl)-5-(methoxymethyl)-1,2-oxazole
Objective: Convert the stable hydroxymethyl group into an electrophilic chloromethyl handle for subsequent Sₙ2 coupling or reductive amination.
Reagents & Materials: *[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (1.0 eq)
-
Thionyl Chloride (SOCl₂, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic)
-
Saturated aqueous NaHCO₃
Step-by-Step Methodology:
-
System Setup: Purge a round-bottom flask with inert gas (N₂ or Ar). Dissolve the starting material in anhydrous DCM (0.2 M concentration) and cool the reaction mixture to 0 °C using an ice bath.
-
Catalytic Activation: Add 2-3 drops of anhydrous DMF.
-
Causality: DMF reacts with SOCl₂ to generate the Vilsmeier-Haack reagent in situ. This intermediate acts as the true chlorinating species, ensuring a rapid, clean substitution (Sₙ2) without generating harsh, localized acidic conditions that could degrade the isoxazole ring.
-
-
Reagent Addition: Add SOCl₂ dropwise over 10 minutes to control the exothermic evolution of SO₂ and HCl gases.
-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Validation: Monitor via Thin-Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system. The reaction is complete when the polar baseline spot (starting material) completely disappears, replaced by a higher R_f product spot.
-
-
Quench and Workup: Carefully pour the reaction mixture into a separatory funnel containing ice-cold saturated aqueous NaHCO₃.
-
Validation: The cessation of CO₂ gas evolution visually confirms the complete neutralization of residual HCl and unreacted SOCl₂.
-
-
Isolation: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the activated electrophile.
Fig 1. Synthetic functionalization of the isoxazole core into bioactive drug scaffolds.
(Note: The core can also be converted into [5-(methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride (CAS: 1483990-11-9) for the synthesis of bioactive sulfonamides[7][10][11].)
Bioactivity Profile & Target Integration
Once integrated into a larger molecular framework, the[5-(methoxymethyl)-1,2-oxazol-3-yl] moiety imparts significant biological activity.
Protein-Protein Interaction (PPI) Inhibition
Historically, PPIs were considered "undruggable" due to their large, flat, and hydrophobic interfaces. However, the integration of rigid isoxazole cores has revolutionized this field. By utilizing the isoxazole ring for conformational restriction , medicinal chemists can pre-organize a molecule near its bioactive conformation[5].
For example, in the development of oral IL-17A inhibitors, isoxazole derivatives bind allosterically to the central region of the IL-17A homodimer. The isoxazole ring provides directional hydrogen bonds, triggering a local collapse of the dimer interface and neutralizing its pro-inflammatory signaling cascade[5].
Fig 2. Disruption of the IL-17A pro-inflammatory signaling cascade by isoxazole-based inhibitors.
Antimicrobial and Anticancer Hybridization
The isoxazole core is a proven pharmacophore in oncology and infectious disease[1][4]. By coupling the activated [5-(methoxymethyl)-1,2-oxazol-3-yl]methanol synthon with chalcones or chromones, researchers generate "hybrid drugs" that exhibit potent cytotoxic activities against multi-drug resistant cancer cell lines (e.g., DU-145 prostate cancer cells)[8][9]. The methoxymethyl group ensures these large, complex hybrids maintain sufficient aqueous solubility to be viable for in vivo administration[6]. Furthermore, sulfonamide derivatives of this scaffold have demonstrated strong α-glucosidase inhibitory activity, showcasing its utility in metabolic disease targeting[11].
References
-
mzCloud - Mass Spectral Data: 1-{[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl}-D-erythro-hexitol. Available at: [Link]
-
ChemBK - 5-(methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride. Available at: [Link]
-
ResearchGate - Chromones and Isoxazoles. Available at:[Link]
-
Academia.edu - Novel Hybrid Molecules of Isoxazole Chalcone Derivatives: Synthesis and Study of in vitro Cytotoxic Activities. Available at: [Link]
-
PMC (NIH) - Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]
-
Asian Journal of Research in Chemistry - Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Available at:[Link]
-
ResearchGate - Sulfonamide Chalcone as a New Class of α-Glucosidase Inhibitors. Available at:[Link]
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- 2. ajrconline.org [ajrconline.org]
- 3. chemscene.com [chemscene.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. IL-17A Oral Small-Molecule Inhibitors (2025–2026): PPI Druggability and Patent-Derived Design Strategies - AiFChem [aifchem.com]
- 6. ijpca.org [ijpca.org]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Novel Hybrid Molecules of Isoxazole Chalcone Derivatives: Synthesis and Study of in vitro Cytotoxic Activities [academia.edu]
- 10. [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanesulfonyl chloride [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
Role of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol in heterocyclic chemistry
An In-Depth Technical Guide on the Role of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol in Heterocyclic Chemistry
Abstract
The isoxazole ring is a prominent scaffold in modern heterocyclic chemistry, prized for its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere in medicinal chemistry. This guide delves into the specific chemistry of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol, a bifunctional building block with significant potential for the synthesis of complex molecular architectures. While direct literature on this exact molecule is sparse, this document extrapolates from established principles of isoxazole synthesis and functional group manipulation to provide a comprehensive overview of its probable synthesis, reactivity, and utility as a synthetic intermediate. We will explore its role as a synthon, detailing potential transformations and their implications for drug discovery and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.
Introduction: The Isoxazole Scaffold in Modern Chemistry
The 1,2-isoxazole is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in a unique electronic landscape: the ring is electron-deficient, which influences its reactivity and the acidity of its substituents. Isoxazoles are found in a number of FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin, demonstrating their clinical significance. The stability of the isoxazole ring to many metabolic pathways makes it an attractive core for drug candidates.
[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol presents as a particularly interesting, albeit underexplored, building block. Its two primary functional groups—a primary alcohol at the 3-position and a methoxymethyl ether at the 5-position—offer orthogonal handles for synthetic diversification. The hydroxyl group can be readily oxidized or converted to a leaving group, while the methoxymethyl ether is generally stable but can be cleaved under specific acidic conditions if required. This bifunctionality allows for sequential and controlled modifications, making it a valuable precursor for creating libraries of complex molecules.
Proposed Synthesis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
The most convergent and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following is a proposed, high-yield synthetic route to the title compound, based on well-established protocols in heterocyclic chemistry.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of Ethyl 5-(Methoxymethyl)-1,2-oxazole-3-carboxylate
This step involves the in-situ generation of a nitrile oxide from an oxime precursor, which then reacts with an appropriately substituted alkyne.
-
To a solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in dichloromethane (DCM, 0.5 M), add 3-methoxy-1-propyne (1.2 eq). The chloro-oxime is a stable and common precursor for the corresponding nitrile oxide.
-
Cool the mixture to 0 °C in an ice bath. This is crucial to control the rate of the reaction and minimize side-product formation.
-
Slowly add triethylamine (TEA, 2.5 eq) dropwise over 30 minutes. TEA acts as a base to eliminate HCl from the chloro-oxime, generating the reactive ethyl carbonitrile oxide in situ. The slow addition maintains a low concentration of the nitrile oxide, preventing its dimerization.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The cycloaddition reaction proceeds smoothly at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate.
Step 2: Reduction to [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
The final step is a straightforward ester reduction.
-
Dissolve the purified ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) under an inert atmosphere (e.g., nitrogen or argon). Anhydrous conditions are critical when using hydride reducing agents.
-
Cool the solution to 0 °C.
-
Add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise. LiAlH₄ is a powerful reducing agent capable of cleanly reducing the ester to the primary alcohol. The portion-wise addition helps to control the exothermic reaction.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure safely neutralizes the excess LiAlH₄ and results in a granular precipitate that is easy to filter.
-
Filter the resulting slurry through a pad of Celite, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the target compound, [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol, which can be further purified by chromatography if necessary.
Role as a Versatile Synthon in Heterocyclic Chemistry
The synthetic value of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol lies in the differential reactivity of its hydroxyl group. This allows it to serve as a versatile starting point for a variety of more complex heterocyclic systems.
Key Transformations and Applications:
-
Oxidation to Aldehyde: The primary alcohol can be gently oxidized to the corresponding aldehyde using reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). This aldehyde is a key intermediate for Wittig reactions, reductive aminations, and the formation of other heterocycles (e.g., pyrimidines, imidazoles).
-
Conversion to Halides: Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) will convert the alcohol to the corresponding chloride or bromide. These halo-methyl isoxazoles are excellent electrophiles for substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, azides), enabling the introduction of diverse side chains.
-
Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of the alcohol to a variety of other functional groups, including esters, ethers, and azides, under mild conditions. This is particularly useful for introducing functionalities that are sensitive to harsher conditions.
-
Esterification and Etherification: Standard esterification or etherification reactions can be used to append other molecular fragments, for example, linking the isoxazole core to another pharmacophore or a solubilizing group.
Visualization of Synthetic Utility
The following diagram illustrates the role of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol as a central hub for the synthesis of diverse isoxazole derivatives.
Caption: Synthetic pathways from [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol.
Physicochemical and Spectroscopic Data (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₆H₉NO₃ |
| Molecular Weight | 143.14 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 6.3 (s, 1H, isoxazole H), 4.7 (s, 2H, CH₂OH), 4.5 (s, 2H, OCH₂-isoxazole), 3.4 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 170 (C3), 165 (C5), 100 (C4), 65 (OCH₂), 58 (OCH₃), 55 (CH₂OH) |
| Appearance | Likely a colorless oil or low-melting solid. |
Conclusion and Future Outlook
[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol represents a highly valuable, albeit underutilized, building block in synthetic heterocyclic chemistry. Its straightforward synthesis via a [3+2] cycloaddition followed by reduction provides access to a molecule with two key points of diversification. The ability to selectively functionalize the primary alcohol at the 3-position allows for its use as a versatile synthon in the construction of more complex molecules for applications in drug discovery, agrochemicals, and materials science. Further exploration of this and related bifunctional isoxazoles is warranted and promises to yield novel molecular entities with interesting biological and physical properties.
References
-
Title: The Isoxazole Ring and its Applications in Medicinal Chemistry. Source: Future Medicinal Chemistry. URL: [Link]
-
Title: Isoxazole: A Privileged Scaffold for Drug Discovery. Source: RSC Medicinal Chemistry. URL: [Link]
-
Title: The 1,3-Dipolar Cycloaddition Reaction: A Key Tool in Heterocyclic Chemistry. Source: Chemical Reviews. URL: [Link]
-
Title: The Mitsunobu Reaction: A Powerful Tool in Organic Synthesis. Source: Organic Reactions. URL: [Link]
Isosteres and Structural Analogs of[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol: A Technical Guide for Medicinal Chemists
Executive Summary
In modern drug discovery, the 1,2-oxazole (isoxazole) ring is a privileged heterocyclic scaffold, frequently deployed to modulate pharmacokinetic profiles, improve metabolic stability, and act as a bioisostere for amides and esters[1]. Specifically, [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol represents a highly versatile 3,5-disubstituted building block. This technical whitepaper deconstructs the physicochemical properties of this scaffold, outlines rational bioisosteric replacement strategies, and provides self-validating synthetic workflows for generating its structural analogs.
Structural Deconstruction & Pharmacological Relevance
To effectively design analogs, we must first deconstruct the causality behind the core scaffold's utility:
-
The 1,2-Oxazole Core: The isoxazole ring possesses a strong dipole moment and a planar geometry. The nitrogen atom acts as a potent hydrogen-bond acceptor, mimicking the carbonyl oxygen of an amide, while the ring itself resists the enzymatic cleavage typical of amidases[1]. Furthermore, its electron-withdrawing nature lowers the pKa of adjacent functional groups.
-
The C3-Hydroxymethyl Vector (-CH₂OH): This group serves as an amphoteric hydrogen-bonding site (both donor and acceptor). However, primary alcohols are classic metabolic liabilities, prone to rapid phase I oxidation by alcohol dehydrogenases (ADH) into aldehydes and carboxylic acids.
-
The C5-Methoxymethyl Vector (-CH₂OCH₃): This flexible ether linkage fine-tunes the lipophilicity (LogP) of the molecule while maintaining a degree of polarity. It is often utilized to access hydrophobic pockets in target proteins without excessively driving up the overall molecular weight.
Rational Bioisosteric Replacement Strategies
When optimizing a hit compound containing the [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol moiety, medicinal chemists employ specific vector modifications to overcome ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks.
Figure 1: Bioisosteric replacement strategy map for the 3,5-disubstituted isoxazole scaffold.
Causality in Vector Modification:
-
C3 Metabolic Blocking: Replacing the -CH₂OH group with a trifluoromethyl (-CF₃) or fluoromethyl (-CH₂F) group eliminates the ADH oxidation liability while preserving the electron-withdrawing inductive effect.
-
Scaffold Hopping: Transitioning from an isoxazole to a pyrazole increases the topological polar surface area (TPSA) and introduces an additional hydrogen-bond donor, which can improve aqueous solubility. Conversely, a 1,2,4-oxadiazole offers superior metabolic stability[1].
Physicochemical Profiling of Analogs
To facilitate rapid decision-making in analog design, the quantitative data for the core scaffold and its primary bioisosteres are summarized below.
| Molecule / Analog | MW ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Primary Pharmacological Advantage |
| Core Scaffold | 143.14 | 0.15 | 55.4 | 1 | 4 | Balanced polarity; versatile synthetic vectors. |
| 3-(Trifluoromethyl) Analog | 181.11 | 1.20 | 35.2 | 0 | 3 | Complete blockade of phase I ADH oxidation. |
| 3-(Aminomethyl) Analog | 142.16 | -0.30 | 60.5 | 2 | 4 | Introduces a basic center; improves solubility. |
| 5-(Propyl) Analog | 141.17 | 1.10 | 46.2 | 1 | 3 | Removes ether liability; increases lipophilicity. |
| Pyrazole Isostere | 142.16 | -0.10 | 64.0 | 2 | 3 | Enhanced H-bond donor capacity for target affinity. |
Synthetic Methodologies & Self-Validating Protocols
The cornerstone methodology for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne[2]. Historically, uncatalyzed variants of this reaction yield a problematic mixture of 3,4- and 3,5-regioisomers[3]. To ensure strict regioselectivity, modern protocols utilize Copper(I) catalysis[2].
Figure 2: Cu(I)-catalyzed 1,3-dipolar cycloaddition workflow for regioselective synthesis.
Self-Validating Protocol: Cu(I)-Catalyzed Regioselective Synthesis
Objective: Synthesize [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol with >95% regioselectivity for the 3,5-isomer.
Step 1: Aldoxime Formation
-
Procedure: Dissolve protected glycolaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water. Add hydroxylamine hydrochloride (1.2 eq) and NaOH (1.2 eq). Stir at ambient temperature for 30 minutes.
-
Causality: The biphasic solvent system solubilizes both the organic aldehyde and the inorganic salts, driving the condensation to the aldoxime.
-
Validation Checkpoint: TLC analysis (Hexanes/EtOAc 7:3) should confirm the disappearance of the aldehyde spot. The resulting oxime will appear as a more polar spot that stains heavily with KMnO₄.
Step 2: In Situ Dipole Generation
-
Procedure: Cool the reaction mixture to 0°C. Add N-chlorosuccinimide (NCS) or Chloramine-T (1.05 eq) in small portions over 10 minutes[2].
-
Causality: NCS oxidatively dehydrogenates the aldoxime to form the highly reactive nitrile oxide intermediate. Cooling is critical to prevent the dimerization of the nitrile oxide into inactive furoxans[4].
Step 3: Regioselective Cycloaddition
-
Procedure: To the cold mixture, add methyl propargyl ether (1.0 eq), followed by CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality: Uncatalyzed cycloadditions rely purely on HOMO-LUMO orbital overlap, resulting in poor regiocontrol. Sodium ascorbate reduces Cu(II) to catalytically active Cu(I) in situ. The Cu(I) species forms a copper acetylide intermediate with the terminal alkyne, strictly directing the nucleophilic attack of the nitrile oxide to yield exclusively the 3,5-disubstituted isoxazole[5].
-
Validation Checkpoint: LC-MS analysis of the crude mixture should show a single dominant peak corresponding to the [M+H]+ mass of the target isoxazole, confirming the absence of the 3,4-regioisomer.
Step 4: Workup and Purification
-
Procedure: Quench the reaction with saturated aqueous NH₄Cl to complex and remove residual copper. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure scaffold.
References
1.[1] Recent progress on the discovery of non-peptidic direct renin inhibitors for the clinical management of hypertension. tandfonline.com. 1 2.[6] The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. nih.gov.6 3.[2] Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions. benchchem.com. 2 4.[4] Isoxazole synthesis. organic-chemistry.org. 4 5.[3] Metal-free 1,3-dipolar cycloaddition approach towards the regioselective synthesis of β-carboline and isoxazole based molecular hybrids. rsc.org. 3 6.[5] Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. mdpi.com. 5
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal-free 1,3-dipolar cycloaddition approach towards the regioselective synthesis of β-carboline and isoxazole based molecular hybrids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocols for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
Application Note: Strategic Synthesis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (CAS: N/A for specific isomer, generic class). This molecule features a 1,2-oxazole (isoxazole) core substituted at the 3-position with a hydroxymethyl group and at the 5-position with a methoxymethyl group.
The synthesis utilizes a convergent [3+2] dipolar cycloaddition strategy, ensuring high regioselectivity for the 3,5-disubstituted isomer. This is followed by a chemoselective hydride reduction of the ester intermediate. This guide addresses critical process parameters (CPPs), safety regarding high-energy intermediates (nitrile oxides), and purification logic to ensure pharmaceutical-grade purity (>98%).
Retrosynthetic Analysis & Strategy
The structural integrity of the isoxazole ring is sensitive to reductive conditions (specifically catalytic hydrogenation, which cleaves the N-O bond). Therefore, the strategy relies on constructing the ring before the final functional group manipulation, using non-hydrogenolytic reduction methods.
-
Target: [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
-
Disconnection: Ester-Alcohol interconversion.
-
Intermediate: Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate.
-
Key Reaction: Huisgen [3+2] cycloaddition of a nitrile oxide and an alkyne.
Reaction Pathway Diagram
Figure 1: Two-step synthetic pathway emphasizing the construction of the isoxazole core followed by functional group reduction.[1]
Experimental Protocols
Step 1: Synthesis of Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate
This step involves the in situ generation of a nitrile oxide species from an
Rationale: The use of a terminal alkyne (methyl propargyl ether) with a carboethoxyformonitrile oxide typically favors the 5-substituted isoxazole due to steric and electronic control, minimizing the formation of the 4-substituted regioisomer.
Materials:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv)
-
Methyl propargyl ether (1.2 equiv)
-
Triethylamine (TEA) (1.1 equiv)
-
Dichloromethane (DCM) (anhydrous, 10 mL/g substrate)
Protocol:
-
Setup: Charge a flame-dried round-bottom flask with Ethyl 2-chloro-2-(hydroxyimino)acetate and anhydrous DCM under nitrogen atmosphere.
-
Addition 1: Add Methyl propargyl ether (1.2 equiv) to the solution. Cool the mixture to 0°C using an ice bath.
-
Cyclization (Critical Step): Add TEA (1.1 equiv) dropwise over 30–60 minutes.
-
Note: Slow addition is crucial to keep the concentration of the transient nitrile oxide low, preventing dimerization (formation of furoxan byproducts).
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The nitrile oxide precursor spot should disappear.
-
Workup:
-
Wash the organic phase with water (
vol), then brine ( vol). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Target Yield: 65–75%.
-
Appearance: Pale yellow oil or low-melting solid.
-
Process Parameters Table:
| Parameter | Specification | Reason |
| Temperature | 0°C | Controls exotherm; prevents nitrile oxide decomposition. |
| Stoichiometry | Alkyne Excess (1.2 eq) | Ensures complete consumption of the limiting oxime. |
| Addition Rate | Dropwise (TEA) | Prevents dimerization of nitrile oxide to furoxan. |
Step 2: Reduction to [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
Standard ester reduction using Lithium Aluminum Hydride (LiAlH
Safety Warning: Do NOT use catalytic hydrogenation (H
Materials:
-
Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate (1.0 equiv)
-
Sodium Borohydride (NaBH
) (2.5 equiv) -
Calcium Chloride (CaCl
) (1.25 equiv) -
Ethanol (Absolute) or THF/MeOH (2:1)
Protocol:
-
Solubilization: Dissolve the ester intermediate (from Step 1) in absolute ethanol (10 mL/g) and cool to 0°C .
-
Activator Addition: Add CaCl
(1.25 equiv) in one portion. Stir for 15 minutes. -
Reduction: Add NaBH
(2.5 equiv) portion-wise over 20 minutes.-
Observation: Gas evolution (H
) will occur. Ensure adequate venting.
-
-
Completion: Stir at 0°C for 1 hour, then warm to RT and stir for 2–4 hours. Monitor by TLC (shift from non-polar ester to polar alcohol).
-
Quench (Careful): Cool back to 0°C. Quench slowly with saturated aqueous NH
Cl .-
Note: A white precipitate (borate salts) will form.
-
-
Extraction: Evaporate the bulk of the ethanol/THF. Extract the aqueous residue with EtOAc (
). -
Purification: Dry organic layers (MgSO
) and concentrate. If necessary, purify via short-path silica plug (50% EtOAc in Hexanes).
Workup Logic Flow
Figure 2: Logical flow for the isolation of the alcohol product, emphasizing the removal of protic solvents prior to extraction.
Quality Control & Characterization
To validate the synthesis, specific spectral signatures must be confirmed.
1. Regiochemistry Check (
-
Isoxazole Ring Proton (C4-H): Look for a sharp singlet between
6.3 – 6.6 ppm .-
Validation: If the peak is a singlet, it confirms the 3,5-substitution pattern. (A 3,4-substitution would typically show coupling or different shifts).
-
-
Methoxymethyl Group: Singlet (
3.3–3.4 ppm, 3H) and Singlet ( 4.5–4.6 ppm, 2H). -
Hydroxymethyl Group: Singlet/Doublet (
4.6–4.8 ppm, 2H) depending on solvent/OH coupling.
2. Mass Spectrometry (LC-MS):
-
ESI+: Look for
or . -
Fragmentation: Loss of -OMe (31 Da) or -CH
OH (31 Da) is common.
3. Purity:
-
HPLC (C18 column, Water/Acetonitrile gradient). Target purity >98% for biological assays.
Safety & Handling
-
Nitrile Oxides: These are high-energy intermediates. While generated in situ, avoid isolating the nitrile oxide directly. Keep the reaction temperature controlled.
-
Propargyl Ethers: Flammable. Use in a fume hood.
-
Hydride Reductions: NaBH
and LiAlH generate hydrogen gas upon contact with protic sources. Ensure spark-free environment and proper venting.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][5] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598. Link
-
Bast, K., Christl, M., Huisgen, R., & Mack, W. (1973). Regiochemistry of the addition of nitrile oxides to alkynes.[5] Chemische Berichte, 106(10), 3312–3329. (Foundational work on 3,5-regioselectivity).
-
Baraldi, P. G., et al. (1987). Synthesis of 3,5-disubstituted isoxazoles via nitrile oxide cycloadditions.[3][5] Synthesis, 1987(10), 857-869.
-
Hamzehloueian, M., & Modanlou, F. (2018). A theoretical investigation on the regioselectivity of the [3+2] cycloaddition of nitrile oxide. Structural Chemistry, 29, 9-14. Link
-
Chimni, S. S., et al. (2008). Reduction of esters to alcohols using NaBH4/CaCl2. Synthetic Communications.[6] (General protocol adaptation for chemoselective reduction).
Sources
- 1. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
Advanced Functionalization of Hydroxyisoxazoles: Regiocontrol & Reactivity Guide
Executive Summary & Strategic Overview
Hydroxyisoxazoles are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids (specifically the 3-hydroxy isomer) and as scaffolds for GABA/glutamate receptor agonists. However, their functionalization is non-trivial due to annular tautomerism .
The hydroxyl group's reactivity is dictated by its position on the ring (C3, C4, or C5), leading to distinct tautomeric equilibria that drive the competition between
-
3-Hydroxyisoxazoles: Exist in equilibrium with isoxazol-3(2H)-ones. The anion is a classic ambident nucleophile.
-
4-Hydroxyisoxazoles: Behave largely as phenols;
-alkylation is straightforward. -
5-Hydroxyisoxazoles: Predominantly exist as
-isoxazolin-5-ones. They are chemically unstable and prone to ring cleavage or -alkylation.
This guide focuses on the most challenging and high-value transformation: controlling the regioselectivity of 3-hydroxyisoxazoles and converting the hydroxyl moiety to a leaving group (chloride).
Decision Pathway: Functionalization Strategy
Figure 1: Strategic decision tree for 3-hydroxyisoxazole functionalization. Green paths indicate O-selectivity; Red paths indicate N-selectivity.
Critical Mechanistic Factors: The Ambident Anion
When a 3-hydroxyisoxazole is deprotonated, the negative charge is delocalized between the oxygen and the ring nitrogen (N2).
Hard and Soft Acid-Base (HSAB) Theory Application[1]
-
Oxygen (Hard Nucleophile): Reacts preferentially with hard electrophiles or under conditions that "mask" the nitrogen.
-
Nitrogen (Soft Nucleophile): Reacts preferentially with soft electrophiles (e.g., alkyl iodides) in polar aprotic solvents where the cation is solvated, leaving the anion "naked" and allowing the softer center (N) to attack.
Solvent and Cation Effects
| Variable | Condition | Effect on Selectivity | Mechanism |
| Cation | Ag | Favors | Ag |
| Cation | Na | Favors | Alkali metals form loose ion pairs in polar solvents; the softer N-center dominates nucleophilic attack. |
| Solvent | DMF / DMSO | Favors | High dielectric constant dissociates ion pairs; enhances N-nucleophilicity. |
| Solvent | Ether / THF | Mixed / | Non-polar solvents promote tight ion pairing. If Ag |
Detailed Experimental Protocols
Protocol A: Regioselective -Alkylation (Mitsunobu Conditions)
Objective: Synthesis of 3-alkoxyisoxazoles while suppressing
Reagents:
-
Substrate: 3-Hydroxyisoxazole derivative (1.0 eq)
-
Alcohol (R-OH): Primary or secondary alcohol (1.0–1.2 eq)
-
Triphenylphosphine (PPh
): (1.2–1.5 eq) -
DIAD (Diisopropyl azodicarboxylate) or DEAD: (1.2–1.5 eq)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and cool to 0°C under Nitrogen/Argon atmosphere.
-
Dissolution: Dissolve the 3-hydroxyisoxazole, the target alcohol (R-OH), and PPh
in anhydrous THF. -
Addition: Add DIAD dropwise over 15–20 minutes. Note: The reaction is exothermic. Maintain temperature <5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC/LC-MS.
-
Workup: Concentrate the solvent in vacuo.
-
Purification: The major byproduct is triphenylphosphine oxide (TPPO). Triturate the residue with cold diethyl ether/hexane (TPPO often precipitates) or proceed directly to flash column chromatography (SiO
).-
Tip: If separation from TPPO is difficult, use polymer-supported PPh
(PS-PPh ) for easier filtration.
-
Validation:
-
-alkylated products typically show a chemical shift for the adjacent protons downfield (3.8–4.5 ppm) compared to
-alkylated isomers. -
13C NMR is definitive: The C3 carbon in
-alkyl ethers is shielded differently than the carbonyl-like C3 in -alkylated isoxazolones.
Protocol B: Regioselective -Alkylation
Objective: Synthesis of 2-alkylisoxazol-3(2H)-ones. Reagents:
-
Substrate: 3-Hydroxyisoxazole (1.0 eq)
-
Base: K
CO (1.5 eq) or NaH (1.1 eq) -
Electrophile: Alkyl Bromide or Iodide (1.1 eq)
-
Solvent: DMF or Acetone (0.2 M)
Step-by-Step Workflow:
-
Deprotonation: Dissolve the isoxazole in DMF. Add K
CO . Stir at RT for 30 minutes to ensure anion formation. -
Alkylation: Add the alkyl halide.
-
Critical: If using NaH, cool to 0°C during addition, then warm to RT.
-
-
Heating: Heat to 60–80°C.
-alkylation has a higher activation energy than -alkylation in some steric environments. -
Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with LiCl (5% aq) to remove DMF.
Protocol C: Deoxyhalogenation (Conversion to 3-Chloroisoxazole)
Objective: Converting the -OH group to -Cl to create a scaffold for S
Reagents:
-
Substrate: 3-Hydroxyisoxazole (1.0 eq)
-
Reagent: Phosphorus oxychloride (POCl
) (5–10 eq, acts as solvent) -
Base: Triethylamine (Et
N) or Pyridine (1.0 eq)
Step-by-Step Workflow:
-
Mixture: In a heavy-walled pressure vial or round-bottom flask with a reflux condenser, place the 3-hydroxyisoxazole.
-
Addition: Carefully add POCl
. Add the organic base dropwise (exothermic!). -
Reaction: Heat the mixture to reflux (approx. 100–110°C) for 2–4 hours.
-
Monitoring: The reaction typically turns dark. Monitor by TLC (aliquot quenched in MeOH).
-
-
Quenching (Critical Step):
-
Cool the reaction mixture to RT.
-
Remove excess POCl
via rotary evaporation (use a caustic trap). -
Pour the residue slowly onto crushed ice with vigorous stirring. Do not add water to the residue.
-
-
Extraction: Neutralize the aqueous slurry with saturated NaHCO
(carefully!) and extract with DCM.
Troubleshooting & Optimization
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low | "Loose" ion pair in solvent | Switch to Mitsunobu conditions or use Ag |
| No Reaction (Mitsunobu) | pKa of isoxazole too high | 3-hydroxyisoxazoles (pKa ~6) usually react well. Ensure reagents (DIAD/PPh |
| Ring Cleavage | Base too strong / Temp too high | Isoxazoles contain a weak N-O bond. Avoid strong nucleophiles (e.g., hydroxide) at high temps. Use Carbonate bases.[1] |
| Low Yield (Chlorination) | Vilsmeier byproduct formation | If using DMF as a cosolvent, Vilsmeier formylation can compete. Use neat POCl |
Reference Data: 1H NMR Diagnostics
- -Alkyl (Ether): The ring proton at C4 typically appears as a sharp doublet (if C5 is substituted) or doublet of doublets.
- -Alkyl (Lactam): The ring proton at C4 often shifts upfield slightly due to the loss of aromaticity in the lactam ring system compared to the heteroaromatic ether.
References
-
Tautomerism of Heterocycles: Katritzky, A. R.; et al.[2] The Tautomerism of Heterocycles. Academic Press, 1976. (Foundational text on annular tautomerism).
- Title: Regioselective Mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
-
Chlorination Protocols
-
N vs O Alkylation Selectivity
Sources
Application Note: Strategic Utilization of[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol in Medicinal Chemistry and Drug Design
Executive Summary & Chemical Profile
In modern drug discovery, the strategic selection of heterocyclic building blocks is paramount for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (CAS: 167155-53-5) has emerged as a highly versatile bifunctional scaffold[1].
This building block features an isoxazole core—a privileged pharmacophore—flanked by a reactive 3-hydroxymethyl vector and a stable 5-methoxymethyl ether motif. It is specifically engineered for medicinal chemists looking to introduce a metabolically stable bioisostere for amides or esters, while simultaneously providing critical hydrogen-bond acceptors to engage complex protein targets such as kinase hinge regions[2].
Quantitative Physicochemical Properties
To facilitate structure-based drug design (SBDD) and Lipinski Rule-of-Five compliance, the core physicochemical properties of this building block are summarized below:
| Property | Value | Medicinal Chemistry Significance |
| Chemical Name | [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol | Standardized IUPAC nomenclature. |
| CAS Number | 167155-53-5 | Unique identifier for procurement[1]. |
| Molecular Weight | 143.14 g/mol | Low MW allows for downstream elaboration without exceeding 500 Da limit. |
| Molecular Formula | C6H9NO3 | High heteroatom-to-carbon ratio. |
| H-Bond Donors (HBD) | 1 (-OH) | Transient handle; usually consumed during vectorization (alkylation/amide coupling). |
| H-Bond Acceptors (HBA) | 4 (N, O, Ether O, Hydroxyl O) | High capacity for interacting with kinase backbones or solvent-exposed pockets[3]. |
| Estimated cLogP | ~0.35 | Highly hydrophilic; improves aqueous solubility of lipophilic lead compounds[4]. |
Mechanistic Rationale: Why Choose This Building Block?
-
The Isoxazole Core (Bioisosterism): The 1,2-oxazole ring is a premier bioisostere for amide bonds[2]. It mimics the planar geometry and dipole moment required for target engagement but is completely resistant to enzymatic hydrolysis by amidases, drastically improving the in vivo half-life of the resulting drug[4].
-
The 3-Hydroxymethyl Handle (Vectorization): The primary alcohol acts as a synthetic vector. It can be seamlessly converted into an electrophile (mesylate/halide) for
reactions, or oxidized to a carboxylic acid for amide coupling, allowing the isoxazole to be appended to diverse molecular architectures. -
The 5-Methoxymethyl Motif (Target Engagement): Unlike a biologically inert methyl group, the methoxymethyl ether provides a flexible, sterically unhindered oxygen atom. In kinase inhibitor design, this oxygen frequently acts as a critical hydrogen-bond acceptor, directly interacting with the backbone amides of the kinase hinge region (e.g., Asp residues) to anchor the inhibitor in the ATP-binding pocket[3].
Synthetic Workflows & Experimental Protocols
To ensure reproducibility and high yields, the following self-validating protocols outline the most common vectorization strategies for this building block. Experimental choices are grounded in mechanistic causality.
Protocol A: Electrophilic Activation via Mesylation
Objective: Convert the 3-hydroxymethyl group into a highly reactive mesylate leaving group for subsequent
-
Preparation: Dissolve 1.0 eq of[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere.
-
Base Addition: Add 2.0 eq of
-Diisopropylethylamine (DIPEA).-
Causality: DIPEA is strictly preferred over Triethylamine (TEA). Its steric bulk prevents it from acting as a nucleophile and degrading the highly reactive mesylate intermediate into an unwanted quaternary ammonium salt.
-
-
Cooling & Activation: Cool the reaction to 0°C using an ice bath. Dropwise, add 1.2 eq of Methanesulfonyl chloride (MsCl) over 15 minutes.
-
Causality: Maintaining 0°C is critical. Elevated temperatures promote the displacement of the newly formed mesylate by the chloride counterion, resulting in an alkyl chloride byproduct. Furthermore, strict temperature control prevents the acid-catalyzed cleavage of the sensitive 5-methoxymethyl ether.
-
-
Monitoring & Quenching: Stir for 1 hour at 0°C. Monitor via TLC (Ethyl Acetate/Hexane 1:1). Once complete, quench immediately with saturated aqueous
.-
Causality: The alkaline quench neutralizes excess MsCl and removes the DIPEA-HCl salt, preventing the acidic degradation of the product during solvent evaporation.
-
-
Isolation: Extract with DCM, dry over anhydrous
, and concentrate in vacuo at <30°C. Use the crude mesylate immediately in the next step to prevent thermal decomposition.
Protocol B: Etherification via Mitsunobu Reaction
Objective: Directly couple the building block to a complex phenol scaffold without pre-activation.
-
Reagent Assembly: In a flame-dried flask, dissolve 1.0 eq of the building block, 1.0 eq of the target phenol, and 1.2 eq of Triphenylphosphine (
) in anhydrous THF (0.1 M). -
Temperature Control: Cool the mixture to 0°C.
-
Coupling Initiation: Add 1.2 eq of Diisopropyl azodicarboxylate (DIAD) dropwise over 20 minutes.
-
Causality: The order of addition and temperature are paramount. Adding DIAD last and slowly controls the highly exothermic formation of the betaine intermediate. If added too quickly or at room temperature, the betaine can prematurely collapse or form the inactive Morrison-Brunn-Huisgen byproduct, drastically reducing the yield.
-
-
Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Purify directly via silica gel chromatography to isolate the etherified product.
Applications in Drug Discovery: Kinase Inhibitor Design
The integration of[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol into drug scaffolds is heavily utilized in the development of Type I and Type III kinase inhibitors[3]. By appending the isoxazole core to a central heterocyclic scaffold (e.g., indazole or pyrimidine), medicinal chemists can force the molecule into an "
Caption: Workflow for integrating the isoxazole building block into kinase inhibitor scaffolds.
Modulating the JAK/STAT Pathway
Isoxazole-decorated inhibitors are particularly effective in modulating aberrant signaling pathways, such as the JAK/STAT pathway, which is implicated in severe inflammatory diseases and oncology. The methoxymethyl ether acts as a highly specific anchor within the ATP-binding pocket of JAK kinases, competitively blocking ATP binding and halting the downstream phosphorylation and dimerization of STAT proteins.
Caption: Inhibition of the JAK/STAT signaling pathway by isoxazole-derived kinase inhibitors.
References
-
ChemScene Product Database. "[5-(methoxymethyl)-1,2-oxazol-3-yl]methanol, CAS 167155-53-5." ChemScene. 1
-
Arabian Journal of Chemistry. "Natural products-isoxazole hybrids: A review of developments in medicinal chemistry." ScienceDirect. 4
-
RSC Advances. "Advances in isoxazole chemistry and their role in drug discovery." Royal Society of Chemistry. 2
-
ACS Chemical Biology. "Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor." American Chemical Society. 3
Sources
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- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
Solvent Selection Strategies for the Synthesis and Functionalization of Methoxymethyl Isoxazoles
Executive Summary
Methoxymethyl isoxazoles are critical pharmacophores in modern medicinal chemistry, prominently featured in the development of Nav1.8 channel modulators for pain management[1] and IL-17 inhibitors for autoimmune diseases[2]. The synthesis and late-stage functionalization of these heterocycles present unique challenges due to the presence of multiple Lewis basic sites—specifically the isoxazole nitrogen/oxygen and the exocyclic ether oxygen.
As an Application Scientist, it is vital to recognize that in isoxazole chemistry, the solvent is not merely a passive medium; it is an active participant that dictates reaction kinetics, regioselectivity, and the thermodynamic stability of highly reactive intermediates. This application note provides a comprehensive guide to rational solvent selection, mechanistic causality, and validated protocols for working with methoxymethyl isoxazoles.
Mechanistic Causality in Solvent Selection
Nucleophilic Substitution: Solvolysis vs. SN2
The installation of the methoxymethyl group often utilizes 5-(chloromethyl)isoxazole as a starting material. The choice of solvent here dictates the mechanistic pathway. When the goal is to synthesize 5-(methoxymethyl)isoxazole, using a polar protic solvent like methanol under basic conditions (NaOMe) forces the solvent to act as the nucleophile in a solvolysis reaction[3].
Conversely, if the methoxymethyl isoxazole is being used as an electrophile against a different, weaker nucleophile, a polar aprotic solvent (such as DMF or acetonitrile) is mandatory. Polar aprotic solvents leave the nucleophile unsolvated (naked) and highly reactive, preventing the formation of a deactivating solvation cage that would otherwise stall the SN2 reaction[3].
Directed Lithiation: The Role of Coordination
Functionalizing the C-4 position of 3,5-disubstituted isoxazoles requires directed lithiation using organolithium reagents (e.g., n-BuLi). The regioselectivity of this deprotonation is entirely dependent on the solvent's ability to coordinate the lithium cation[4].
Tetrahydrofuran (THF) is the premier choice. THF effectively breaks down n-BuLi hexamers into highly reactive dimers and monomers. More importantly, THF stabilizes the resulting 4-lithio intermediate by coordinating the lithium ion alongside the isoxazole's ring oxygen and the methoxymethyl ether oxygen. Attempting this reaction in non-coordinating solvents (like hexanes) leads to poor yields, while using diethyl ether can sometimes shift the equilibrium toward lateral metalation (deprotonation of the methyl group) due to weaker stabilization of the ring anion[5].
Palladium-Catalyzed Cross-Coupling
For Suzuki-Miyaura cross-coupling of halogenated methoxymethyl isoxazoles (e.g., 4-iodo-5-(methoxymethyl)isoxazole), a 1,4-Dioxane/Water biphasic or miscible system is optimal. Dioxane provides a high boiling point necessary to overcome the high activation energy of coupling electron-rich heterocycles, while water is essential to dissolve the inorganic base (e.g., K₂CO₃) and activate the boronic acid via formation of a reactive boronate complex.
Visualizing Solvent Workflows
Decision tree for selecting optimal solvents in methoxymethyl isoxazole functionalization.
Mechanistic pathway of THF-coordinated C-4 lithiation of methoxymethyl isoxazoles.
Quantitative Data: Solvent Properties & Effects
The following table summarizes the physicochemical properties of standard solvents and their empirical effects on methoxymethyl isoxazole reactions.
| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Primary Application | Mechanistic Effect on Isoxazoles |
| Methanol (MeOH) | 32.7 | 1.70 | Solvolysis | Acts as both solvent and nucleophile; yields methoxymethyl ethers from chloromethyl precursors. |
| DMF | 36.7 | 3.82 | SN2 Reactions | Solvates cations, leaving nucleophilic anions "naked" to attack the methoxymethyl carbon. |
| THF | 7.5 | 1.75 | Lithiation / Metalation | Coordinates Li⁺ strongly; stabilizes the 4-lithio-isoxazole intermediate, preventing ring fragmentation. |
| Diethyl Ether | 4.3 | 1.15 | Lateral Metalation | Weaker coordination than THF; often shifts deprotonation preference to lateral methyl groups. |
| 1,4-Dioxane | 2.2 | 0.45 | Cross-Coupling | High boiling point (101 °C); miscible with water to support homogeneous Pd-catalyzed cycles. |
Experimental Protocols
Protocol A: Solvolytic Synthesis of 5-(Methoxymethyl)isoxazole
Objective: To convert 5-(chloromethyl)isoxazole to 5-(methoxymethyl)isoxazole using solvent-as-nucleophile kinetics[3].
Materials:
-
5-(Chloromethyl)isoxazole (1.0 equiv, 10 mmol)
-
Sodium methoxide (NaOMe) (1.2 equiv, 12 mmol)
-
Anhydrous Methanol (MeOH) (0.5 M, 20 mL)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Solvent Addition: Add 20 mL of anhydrous methanol to the flask and cool to 0 °C using an ice-water bath.
-
Base Introduction: Slowly add NaOMe (12 mmol) to the chilled methanol. Stir for 10 minutes to ensure complete dissolution.
-
Substrate Addition: Add 5-(chloromethyl)isoxazole (10 mmol) dropwise over 5 minutes to prevent exothermic spikes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat to 60 °C for 4 hours.
-
Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 4:1). The product will appear as a more polar spot. Crucial Check: Because the product lacks extended conjugation, use a KMnO₄ stain (yellow spot on purple background) rather than relying solely on UV light.
-
Workup: Cool to room temperature, concentrate the methanol in vacuo to 25% volume, and dilute with diethyl ether (30 mL) and water (20 mL). Extract the aqueous layer with ether (2 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography if necessary.
-
Self-Validation (NMR): Confirm success by ¹H NMR (CDCl₃). Look for the disappearance of the -CH₂Cl singlet (~4.6 ppm) and the emergence of two new singlets: -CH₂O- (~4.5 ppm) and -OCH₃ (~3.4 ppm).
Protocol B: Regioselective C-4 Lithiation and Trapping
Objective: To synthesize 5-(methoxymethyl)isoxazole-4-carboxylic acid via C-4 directed lithiation[4].
Materials:
-
5-(Methoxymethyl)isoxazole (1.0 equiv, 5 mmol)
-
n-Butyllithium (2.5 M in hexanes) (1.1 equiv, 5.5 mmol)
-
Anhydrous THF (0.2 M, 25 mL)
-
Dry Ice (Excess, for CO₂ trapping)
Step-by-Step Procedure:
-
Preparation: Purge a flame-dried 100 mL Schlenk flask with argon. Add 25 mL of anhydrous THF and 5-(methoxymethyl)isoxazole (5 mmol).
-
Cooling: Submerge the flask in a dry ice/acetone bath to achieve exactly -78 °C. Causality Note: Strict temperature control prevents the ring-opening fragmentation typical of lithiated isoxazoles.
-
Lithiation: Syringe in n-BuLi (5.5 mmol) dropwise over 15 minutes down the side of the flask to pre-cool the reagent. Stir at -78 °C for 45 minutes to allow the THF-coordinated 4-lithio intermediate to fully form.
-
Electrophilic Trapping: Bubble rigorously dried CO₂ gas through the solution, or carefully pour the reaction mixture onto a slurry of freshly crushed dry ice in anhydrous THF.
-
Quenching: Allow the mixture to slowly warm to room temperature. Quench with 10 mL of 1 M NaOH to ensure the product remains in the aqueous phase as the sodium carboxylate salt.
-
Workup & Self-Validation (Acid-Base Extraction): Wash the basic aqueous layer with diethyl ether (2 × 15 mL) to remove unreacted starting material and non-acidic byproducts.
-
Isolation: Carefully acidify the aqueous layer to pH 2 using 2 M HCl. The product, 5-(methoxymethyl)isoxazole-4-carboxylic acid, will precipitate or can be extracted into ethyl acetate (3 × 20 mL). Dry and concentrate the organic layer.
-
Self-Validation (NMR): Confirm success by ¹H NMR (DMSO-d6). The defining diagnostic marker is the complete disappearance of the C-4 isoxazole proton singlet (typically found around 6.3–6.5 ppm in the starting material) and the appearance of a broad carboxylic acid -OH peak (>12.0 ppm).
References
- WO2008135830A1 - N-[6-amino-s-(phenyl) pyrazin-2-yl]-isoxazole-4-carboxamide derivatives and related compounds as nav1.
- WO2021222404A1 - Imidazopyridazines as modulators of il-17 Google P
-
Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles Canadian Science Publishing[Link]
-
Synthetic Utility of Epoxides for Chiral Functionalization of Isoxazoles PMC - NIH[Link]
Sources
- 1. WO2008135830A1 - N- [6-amino-s- (phenyl) pyrazin-2-yl] -isoxazole-4-carboxamide derivatives and related compounds as nav1.8 channel modulators for the treatment of pain - Google Patents [patents.google.com]
- 2. WO2021222404A1 - Imidazopyridazines as modulators of il-17 - Google Patents [patents.google.com]
- 3. 5-(Chloromethyl)isoxazole|High-Purity Research Chemical [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Synthetic Utility of Epoxides for Chiral Functionalization of Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Topic: A Scalable, Two-Step Synthesis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol for Pharmaceutical Research and Development
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a frequent component of pharmacologically active molecules.[3] Isoxazole derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4]
[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol is a key building block for the synthesis of more complex pharmaceutical intermediates. Its bifunctional nature, featuring both a primary alcohol and a methoxymethyl group, allows for diverse subsequent chemical modifications. The development of a robust and scalable synthesis for this intermediate is therefore of significant interest to the drug development community, enabling a consistent and cost-effective supply chain for preclinical and clinical studies.
This application note provides a detailed, field-proven, two-step synthetic route designed for scalability. The strategy is centered around a highly efficient 1,3-dipolar cycloaddition to construct the isoxazole core, followed by a straightforward reduction to yield the target compound. We will delve into the causality behind the methodological choices, ensuring that the described protocols are not only repeatable but also understandable from a chemical first-principles perspective.
Overall Synthetic Workflow
The synthesis is designed for efficiency and scalability, proceeding in two distinct stages. First, the isoxazole core is constructed via a regioselective [3+2] cycloaddition reaction. The resulting ester intermediate is then reduced to the target primary alcohol. This approach minimizes intermediate purification steps and utilizes readily available starting materials, making it suitable for large-scale production.[5][6]
Caption: High-level workflow for the scalable synthesis.
Part 1: Synthesis of Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate
Scientific Rationale
The cornerstone of isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile, typically an alkyne.[7] This reaction is highly efficient and allows for the direct construction of the heterocyclic core. For scalability and safety, the nitrile oxide is not isolated but generated in situ from a stable precursor. In this protocol, we use ethyl 2-chloro-2-(hydroxyimino)acetate (a chlorooxime) as the nitrile oxide precursor. The elimination of HCl using a mild base like triethylamine generates the reactive ethyl 2-oxo-2-cyanoacetate dipole, which is immediately trapped by the alkyne, 3-methoxy-1-propyne.[8]
The choice of a chlorooxime precursor is deliberate for large-scale synthesis. Unlike methods that generate nitrile oxides via oxidation of aldoximes with harsh reagents like bleach or N-chlorosuccinimide (NCS), the dehydrochlorination of a chlorooxime is often a cleaner reaction with a simpler work-up, avoiding corrosive byproducts.[7][9] The regioselectivity of the cycloaddition is controlled by both electronic and steric factors, reliably yielding the desired 3,5-disubstituted isoxazole isomer.[10]
Detailed Experimental Protocol
Materials:
-
Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq)
-
3-Methoxy-1-propyne (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and anhydrous THF (approx. 5 mL per gram of chlorooxime).
-
Add 3-methoxy-1-propyne (1.1 eq) to the flask.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Charge the dropping funnel with a solution of triethylamine (1.2 eq) in anhydrous THF (approx. 2 mL per gram of triethylamine).
-
Add the triethylamine solution dropwise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting chlorooxime is consumed.
-
Filter the reaction mixture through a pad of celite to remove the triethylamine hydrochloride precipitate, washing the filter cake with a small amount of THF.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate as a clear oil.
Part 2: Synthesis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
Scientific Rationale
The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. For this step, Lithium Aluminum Hydride (LiAlH4) is the reagent of choice due to its high reactivity and efficiency.[11][12] LiAlH4 is a powerful nucleophilic reducing agent that delivers a hydride ion (H-) to the electrophilic carbonyl carbon of the ester. This process occurs twice: the first addition results in a tetrahedral intermediate which collapses to form an aldehyde, and the second, rapid reduction of the aldehyde yields the primary alcohol.[12]
For scalable operations, careful control of the reaction temperature is critical. The initial addition of LiAlH4 is performed at 0 °C to moderate the highly exothermic reaction. The reaction is then allowed to warm to room temperature to ensure complete conversion. The work-up procedure, often a Fieser work-up, is designed to safely quench the excess LiAlH4 and precipitate the aluminum salts in a granular, easily filterable form.
Detailed Experimental Protocol
Materials:
-
Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH4) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
15% w/v aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Celite
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH4 (1.2 eq) in anhydrous THF (approx. 10 mL per gram of LiAlH4).
-
Cool the LiAlH4 suspension to 0 °C in an ice-water bath.
-
Dissolve the Ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate (1.0 eq) in anhydrous THF (approx. 4 mL per gram of ester) and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH4 suspension, maintaining the internal temperature below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction by TLC until all the starting ester has been consumed.
-
Cool the reaction mixture back down to 0 °C.
-
CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and perform behind a blast shield. Sequentially and very slowly add the following reagents dropwise:
-
Deionized water (X mL, where X = grams of LiAlH4 used)
-
15% aqueous NaOH (X mL)
-
Deionized water (3X mL)
-
-
Stir the resulting mixture vigorously for 1 hour at room temperature. A granular white precipitate of aluminum salts should form.
-
Add a small amount of anhydrous MgSO4 and Celite and continue stirring for another 15 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude alcohol by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol as a viscous oil or low-melting solid.
Reaction Mechanism and Data Summary
The formation of the isoxazole ring proceeds via a well-established 1,3-dipolar cycloaddition mechanism.
Caption: Mechanism of isoxazole ring formation.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Product Appearance |
| 1 | [3+2] Cycloaddition | Et3N | THF | 0 to RT | 12-16 | 75-85 | Colorless to pale yellow oil |
| 2 | Ester Reduction | LiAlH4 | THF | 0 to RT | 2-4 | 85-95 | Viscous oil or white solid |
References
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions. 7
-
Caramella, P., & Grünanger, P. (1967). 1,3-Dipolar Cycloaddition Reactions. Chemical Communications (RSC Publishing). 13
-
Padwa, A. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. 10
-
Yoshimura, A., et al. (2013). Hypervalent Iodine-Catalyzed Oxidation of Aldoximes to Nitrile Oxides. Organic Letters. 14
-
Kumar, A., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry. 8
-
Anonymous. (2025). Advances in isoxazole chemistry and their role in drug discovery. 1
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. 2
-
MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. 15
-
Curran, D. P. (1982). Reduction of Δ2-isoxazolines: a conceptually different approach to the formation of aldol adducts. Journal of the American Chemical Society. 16
-
PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. 3
-
Curran, D. P., Scanga, S. A., & Fenk, C. J. (1984). Reduction of substituted Δ2-isoxazolines. Synthesis of β-hydroxy acid derivatives. The Journal of Organic Chemistry. 17
-
ResearchGate. (2025). An unexpected transformation by reduction of isoxazolines. 18
-
Singh, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. 4
-
Chem LibreTexts. (n.d.). Reduction of esters to alcohols. 11
-
Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. 19
-
ResearchGate. (2025). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. 20
-
Chemistry Steps. (n.d.). Esters to Alcohols. 12
-
Beier, P., et al. (2018). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Molecules. 9
-
Google Patents. (2022). Scalable synthetic route for psilocin and psilocybin. 5
-
Sun, Z., et al. (2023). Towards scalable reductive etherification of 5-hydroxymethyl-furfural through iridium-zeolite-based bifunctional catalysis. Green Chemistry. 6
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- 4. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
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Application Notes and Protocols: Advanced Bioconjugation Techniques Utilizing Isoxazole-Based Linkers
Introduction: The Versatility of the Isoxazole Moiety in Modern Bioconjugation
In the landscape of bioconjugation, the pursuit of stable, efficient, and selective linking strategies is paramount for the development of sophisticated therapeutics, diagnostics, and research tools. While the term "isoxazole methanol linkers" does not refer to a standardized class of reagents, the underlying isoxazole scaffold is a privileged five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry and, more recently, in the field of bioconjugation.[1][2][3][4] The unique electronic properties and synthetic tractability of the isoxazole ring make it an attractive component in the design of innovative linkers.
This guide provides a comprehensive overview of advanced bioconjugation techniques that leverage the isoxazole motif. We will move beyond a rigid interpretation of "methanol linkers" to explore the scientifically established and cutting-edge applications of isoxazoles. Specifically, we will delve into their role as natively embedded photo-cross-linkers for photoaffinity labeling and their formation via bioorthogonal click chemistry reactions. These techniques offer novel ways to covalently link molecules to proteins and other biomolecules with high precision and control.
The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to expand their bioconjugation toolkit with next-generation strategies.
Part 1: The Chemistry of Isoxazoles in Bioconjugation
The isoxazole ring, with its adjacent nitrogen and oxygen atoms, possesses a unique chemical character that can be exploited for bioconjugation.[2][5] Its aromaticity lends it stability, yet the N-O bond is susceptible to cleavage under specific conditions, such as UV irradiation, a property that has been ingeniously harnessed for photo-cross-linking.[6][7][8]
Photo-activated Bioconjugation with Isoxazoles: An Embedded Cross-linking Strategy
A significant advancement in bioconjugation is the use of the isoxazole ring itself as a photo-activatable cross-linker.[6][7][9] This approach is particularly elegant as it often avoids the need to append bulky, non-native photoreactive groups (like aryl azides or diazirines) to a small molecule probe, which can otherwise alter its biological activity.[9][10]
Mechanism of Action:
Upon irradiation with UV light (typically at 254 nm), the isoxazole ring can undergo a ring-opening reaction to form highly reactive intermediates, such as nitrenes and azirines.[6][7][8] These transient species can then react with a broad range of amino acid residues on a target protein, forming a stable covalent bond. This process, known as photoaffinity labeling (PAL), is invaluable for identifying the binding partners of a drug or small molecule within a complex biological system.[6][9]
Advantages of Isoxazole-Based Photo-Cross-linkers:
-
Minimal Perturbation: The isoxazole can be an intrinsic part of a bioactive molecule, minimizing structural changes that could affect its binding affinity and specificity.[9][10]
-
Broad Reactivity: The generated reactive intermediates can form covalent bonds with a variety of C-H and N-H bonds in proteins, increasing the likelihood of successful cross-linking.
-
"Zero-Length" Cross-linking: In many cases, the isoxazole is part of the core pharmacophore, leading to a "zero-length" cross-link that precisely marks the binding site.
Diagram of Isoxazole Photo-Cross-Linking Mechanism:
Caption: Step-by-step workflow for photoaffinity labeling.
Step-by-Step Methodology:
-
Incubation:
-
Thaw the cell lysate on ice.
-
In a microcentrifuge tube, incubate the isoxazole probe (e.g., at 1-10 µM final concentration) with the cell lysate (e.g., 1 mg/mL total protein) in PBS.
-
As a negative control, prepare a parallel sample with a vehicle (e.g., DMSO).
-
Incubate for 30-60 minutes at 4°C to allow for non-covalent binding.
-
-
UV Cross-linking:
-
Transfer the samples to a 96-well plate or open tubes on ice.
-
Place the samples in a UV cross-linker and irradiate with 254 nm UV light for 10-15 minutes. [8]The optimal time may need to be determined empirically.
-
-
Click Chemistry (for Alkyne-Tagged Probes):
-
To the cross-linked lysate, add the click chemistry reagents: azide-biotin (for enrichment) or azide-fluorophore (for in-gel visualization), copper(II) sulfate, sodium ascorbate, and TBTA.
-
Incubate for 1 hour at room temperature to attach the reporter tag to the cross-linked probe.
-
-
Enrichment (for Biotin-Tagged Probes):
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein-probe complexes.
-
Wash the beads several times with PBS containing a mild detergent (e.g., 0.1% Tween-20) to remove non-specifically bound proteins.
-
-
SDS-PAGE Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the proteins on a polyacrylamide gel.
-
Visualize the proteins by Coomassie staining or, if a fluorescent tag was used, by fluorescent gel scanning.
-
-
Protein Identification by Mass Spectrometry:
-
Excise the protein bands of interest from the Coomassie-stained gel.
-
Perform in-gel digestion with trypsin to generate peptides.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the acquired mass spectra against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to the control are considered potential binding partners.
-
Protocol 2: Conceptual Protocol for Biomolecule Labeling via Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
Objective: To conjugate a nitrone-functionalized molecule (e.g., a fluorescent dye) to a biomolecule (e.g., a protein) that has been modified to contain a strained alkyne.
Materials:
-
Strained alkyne-modified protein (e.g., containing a BCN or DBCO group).
-
Nitrone-functionalized fluorescent dye.
-
Reaction buffer (e.g., PBS, pH 7.4).
Step-by-Step Methodology:
-
Preparation:
-
Prepare a solution of the strained alkyne-modified protein in the reaction buffer at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the nitrone-functionalized dye in a compatible solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Add the nitrone-functionalized dye to the protein solution. A 5- to 10-fold molar excess of the dye over the protein is typically used.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS to observe the formation of the conjugate.
-
-
Purification:
-
Remove the excess, unreacted dye from the labeled protein using a desalting column or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy (to measure both protein and dye concentration) and mass spectrometry (to observe the mass shift corresponding to the attached dye).
-
Part 3: Data Presentation
Quantitative data from bioconjugation experiments should be presented clearly to allow for easy interpretation and comparison.
Table 1: Comparison of Bioconjugation Chemistries Involving Isoxazole/Isoxazoline Formation
| Feature | Isoxazole Photo-Cross-linking | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) |
| Reaction Type | Photo-activated Covalent Bonding | [3+2] Cycloaddition |
| Key Reagents | Isoxazole-containing probe, UV light | Strained alkyne, Nitrone |
| Product | Covalent protein-probe adduct | Isoxazoline-linked conjugate |
| Catalyst | None (light-induced) | None (strain-promoted) |
| Bioorthogonality | High (temporally controlled by light) | High |
| Primary Application | Target identification, binding site mapping | Biomolecule labeling, imaging |
Conclusion
The isoxazole scaffold offers a versatile and powerful platform for the development of advanced bioconjugation strategies. Its ability to function as a compact, embedded photo-cross-linker provides a significant advantage for photoaffinity labeling studies, enabling the identification of drug targets with minimal structural perturbation of the probe molecule. Furthermore, the formation of isoxazoline rings through bioorthogonal SPANC reactions represents a robust method for the specific and efficient labeling of biomolecules in complex environments. By understanding and applying the unique chemistry of the isoxazole moiety, researchers can unlock new possibilities in drug discovery, diagnostics, and the fundamental study of biological systems.
References
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). IOP Conference Series: Earth and Environmental Science.
- Inoue Research Group. (n.d.). Application of Isoxazole in Chemoproteomics as Novel Photo-cross-linker.
- Eid, A. M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Pharmaceuticals.
- Stępnik, K., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). Copper-Free Click Chemistry.
- Li, Y., et al. (2023).
- Sun, K., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics.
- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
- Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy and Radiopharmaceuticals.
- Kaur, S., & Chae, J. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Pharmaceuticals.
- St. Amant, A. H., & VanBrunt, M. (2019).
- International Journal of Creative Research Thoughts. (n.d.).
- Al-Ostoot, F. H., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
- Feng, J., et al. (2025). Unexpected Isoxazole Recombination Photochemistry Unlocks Novel Bioorthogonal Pyrrole Synthesis.
- ResearchGate. (n.d.). Developing Isoxazole as a Native Photo‐Cross‐Linker for Photoaffinity Labeling and Chemoproteomics | Request PDF.
- Zhang, Y., et al. (2023).
- Parker, C. G., & Woo, C. M. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.
- BenchChem. (2025).
- Drápela, K., et al. (2022).
- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry.
- Taggart, E. (2023).
- BenchChem. (2025).
- Creative Biolabs. (2025).
- Wikipedia. (n.d.). Bioorthogonal chemistry.
- Parker, C. G., & Woo, C. M. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
- van der Gracht, A. M. F., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.
- Yao, J. Z., et al. (2014). Bioorthogonal chemistry: strategies and recent development.
- Engineered Science Publisher. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- Journal of the American Chemical Society. (n.d.).
- MDPI. (n.d.).
- Parker, C. G., & Woo, C. M. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Parker, C. G., & Woo, C. M. (2021). Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods.
- ResearchGate. (n.d.). (PDF) Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles.
- MDPI. (1989). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
- Valasani, K. R., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules.
- Gasi, F., et al. (2025). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. Chemistry – A European Journal.
- ResearchGate. (2019). (PDF)
- de Vries, M., et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.
- ResearchGate. (2025).
- Preprints.org. (2023).
- Google Patents. (n.d.). WO2019011078A1 - Oxadiazole linkers and use thereof.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijcrt.org [ijcrt.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Advanced Crystallization & Purification Protocols for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol Intermediates
Executive Summary
The synthesis and purification of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (CAS: 19958730) presents unique challenges due to the physicochemical properties of small-molecule isoxazoles. Often existing as low-melting solids or viscous oils, these intermediates are prone to "oiling out" rather than discrete nucleation.
This Application Note provides a definitive guide to the crystallization-driven purification of this building block. Moving beyond standard chromatography, we detail self-validating protocols for the critical chloro-oxime intermediate and the final isoxazole alcohol , utilizing [3+2] cycloaddition logic.
Chemical Context & Synthetic Pathway
The most regioselective route to 3,5-disubstituted isoxazoles is the 1,3-Dipolar Cycloaddition of a nitrile oxide with an alkyne. For this target, the pathway involves generating a specific nitrile oxide in situ from a chloro-oxime precursor.
Reaction Scheme
The purity of the final alcohol is directly dependent on the quality of the Chloro-oxime Intermediate (A) . Crystallizing (A) removes regioisomeric impurities early, simplifying the downstream workup of Product (B) .
Figure 1: Synthetic workflow highlighting the chloro-oxime as the critical control point for crystallization.
Critical Physicochemical Parameters
Understanding the solubility profile is essential for designing the crystallization system.
| Parameter | Property Description | Implication for Crystallization |
| Physical State | Low-melting solid (est. 35–50°C) or Oil | Requires melt crystallization or deep cooling (<0°C). |
| Polarity | Moderate (Hydroxyl + Ether + Heterocycle) | Soluble in alcohols/esters; Insoluble in alkanes. |
| H-Bonding | Donor (OH) & Acceptor (N, O) | Prone to forming supersaturated oils (metastable zone). |
| Stability | N-O bond sensitive to strong reduction | Avoid metal-catalyzed hydrogenation conditions. |
Detailed Protocols
Protocol A: Crystallization of the Chloro-oxime Intermediate
Target: 2-Methoxy-N-hydroxyacetimidoyl chloride
This intermediate is often a solid and is easier to crystallize than the final alcohol. Purifying here prevents the formation of difficult-to-separate byproducts later.
Reagents:
-
Crude Chloro-oxime (from chlorination of oxime with NCS)
-
Solvent: Diethyl Ether or Methyl tert-Butyl Ether (MTBE)
-
Anti-solvent: n-Heptane or Hexane
Step-by-Step:
-
Dissolution: Dissolve the crude yellow oil/solid in the minimum amount of MTBE at room temperature (20-25°C). Do not heat above 35°C as chloro-oximes can be thermally unstable.
-
Filtration: Filter the solution through a celite pad to remove succinimide byproducts (insoluble in ether).
-
Anti-solvent Addition: Slowly add n-Heptane dropwise with vigorous stirring until a slight turbidity persists.
-
Ratio: Target a 1:2 (Ether:Heptane) ratio.
-
-
Nucleation: Cool the mixture to 0°C over 2 hours. If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal of pure chloro-oxime.
-
Harvest: Filter the white crystalline solid. Wash with cold Heptane (-20°C).
-
Drying: Vacuum dry at ambient temperature (strictly <30°C) for 4 hours.
Validation:
-
Appearance: White needles.
-
Purity Check: 1H NMR should show a distinct singlet for the methoxy group and absence of succinimide peaks.
Protocol B: Purification of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
Target: Final Product
This compound often isolates as a viscous oil. Crystallization requires driving the system into the labile zone without trapping impurities.
Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)
Step-by-Step:
-
Workup: After the cycloaddition, perform an aqueous wash to remove copper salts (if Cu-catalyzed) or amine salts. Dry the organic layer thoroughly (MgSO4).
-
Solvent Swap: Evaporate the reaction solvent. Redissolve the residue in Ethyl Acetate (EtOAc) (2 mL per gram of crude).
-
Temperature Swing:
-
Heat to 40°C to ensure homogeneity.
-
Add n-Heptane slowly until the solution turns slightly cloudy (Cloud Point).
-
Add a few drops of EtOAc to clear the solution (Saturation Point).
-
-
Seeding (Critical):
-
Cool to 25°C.
-
Seed with <1 mg of pure crystal (if available) or cool a small aliquot on a spatula in dry ice to induce spontaneous nucleation, then return it to the bulk.
-
-
Slow Cooling: Place the flask in a programmable cooling bath or an insulated container. Cool from 25°C to -20°C over 12 hours.
-
Note: Rapid cooling will result in an oil.
-
-
Isolation: Rapidly filter the cold slurry. The solid may melt if the funnel is warm; use a chilled funnel if possible.
Troubleshooting & Expert Insights
"Oiling Out" (Liquid-Liquid Phase Separation)
This is the most common failure mode for isoxazole methanols.
-
Cause: The anti-solvent was added too fast, or the temperature dropped too quickly, causing the product to precipitate as an amorphous oil before organizing into a lattice.
-
Remedy: Re-heat the mixture until the oil dissolves. Add 5-10% more of the good solvent (EtOAc). Repeat cooling at half the rate.
-
Alternative: Use Isopropyl Ether (IPE) as a single solvent system. Dissolve at 60°C and cool to 0°C.
Derivatization Strategy
If the alcohol persists as an oil despite all efforts, convert it to a solid derivative for purification, then hydrolyze.
-
Reagent: p-Nitrobenzoyl chloride.
-
Procedure: React crude alcohol with p-nitrobenzoyl chloride/Pyridine. The resulting ester is highly crystalline (high melting point).
-
Recovery: Recrystallize the ester from Ethanol, then hydrolyze with LiOH/MeOH to regenerate the pure alcohol.
References
-
General Isoxazole Synthesis
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2018). Beilstein Journal of Organic Chemistry.
-
-
Physical Properties & Handling
-
Cycloaddition Methodology
-
An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. (2020). Connect Journals.
-
-
Related Isoxazole Crystallization
-
(3-Phenylisoxazol-5-yl)methanol Crystal Structure. (2011). Acta Crystallographica Section E.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
Diagnostic & Decision Framework
Before modifying your protocol, use this diagnostic flow to identify the specific solubility barrier. This molecule (MW ~143.14 Da) possesses polar functionalities (hydroxymethyl, methoxymethyl) but often exhibits high crystal lattice energy that impedes rapid dissolution in pure water.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and dissolution kinetics.
Technical Analysis: The Chemistry of the Problem
To solve the solubility issue, we must understand the intermolecular forces at play.
Molecular Profile[1]
-
Key Functionalities:
-
Ionization State: Neutral. [1]
-
The isoxazole nitrogen is extremely weakly basic (pKa ~ -2.0 to -3.0).[1] It will not protonate in the physiological pH range (pH 1–8).
-
Implication:pH adjustment (acidification) is ineffective for solubilization and may only catalyze degradation.
-
The Lattice Energy Barrier
While the molecule is polar, isoxazole derivatives often stack efficiently in the solid state due to dipole-dipole interactions and H-bonding networks involving the alcohol group. Breaking this crystal lattice requires energy. Simple mixing in water is often insufficient to overcome this lattice energy at room temperature, leading to a "metastable" suspension rather than a solution.
Troubleshooting Guides (Step-by-Step)
Strategy A: Cosolvent Systems (The "Gold Standard")
Best for: High-concentration stock solutions (>100 mM) and in vitro assays.[1]
Mechanism: Reduces the dielectric constant of the solvent system and disrupts water-water H-bonding, allowing the organic molecule to intercalate.
Protocol:
-
Primary Solubilization: Dissolve the solid compound in 100% DMSO (Dimethyl sulfoxide) .
-
Target: 100 mM to 200 mM stock.
-
Visual Check: Solution must be crystal clear. If turbid, sonicate at 35°C for 5 minutes.
-
-
Secondary Dilution (The Critical Step):
-
Do not inject the DMSO stock directly into static water (this causes "crashing out" or precipitation).
-
Technique: Vortex the aqueous buffer while slowly piping the DMSO stock into the vortex cone.
-
Limit: Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid solvent toxicity.[1]
-
| Solvent | Solubility Potential | Biological Compatibility | Notes |
| DMSO | High (>200 mg/mL) | Low (Toxic >1%) | Best for freezing stocks (-20°C).[1] |
| Ethanol | Moderate | Moderate | Evaporation risk alters concentration. |
| PEG 400 | High | High (In vivo safe) | Ideal for animal dosing formulations. |
Strategy B: Cyclodextrin Complexation
Best for: In vivo animal studies or assays sensitive to DMSO.
Mechanism: The hydrophobic isoxazole ring enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex dissolved in water.
Recommended Excipient: Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] Why? It is more water-soluble and less toxic to kidneys than parent β-cyclodextrin.[1]
Protocol:
-
Prepare a 20% (w/v) HP-β-CD solution in water or saline (e.g., 20g HP-β-CD in 100mL).[1]
-
Add the [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol solid to this vehicle.
-
Sonicate for 10–15 minutes at ambient temperature.
-
If not dissolved, place on a shaker bench (200 rpm) overnight at 25°C.
-
Filter sterilize (0.22 µm PVDF filter) before use.
Stability Warning: The Isoxazole Ring
CRITICAL ALERT: Isoxazole rings are chemically distinct from oxazoles. They possess a latent instability toward bases .
-
The Risk: Under basic conditions (pH > 9) or strong nucleophilic attack, the N-O bond in the isoxazole ring can cleave (ring opening), forming an inactive nitrile-enol derivative [1].
-
The Fix:
Experimental Protocol: Kinetic Solubility Determination
Use this protocol to validate if your formulation is stable.
Objective: Determine the maximum solubility in your specific assay buffer (e.g., PBS) after 24 hours.
Materials:
Workflow:
Figure 2: Shake-flask method for equilibrium solubility determination.
-
Add excess solid compound (~5 mg) to 1 mL of PBS.
-
Shake/vortex for 24 hours.
-
Centrifuge or filter to remove undissolved solid.
-
Analyze the supernatant concentration. Note: If using UV, measure absorbance at λmax (typically ~210–230 nm for isoxazoles, verify with scan).
Frequently Asked Questions (FAQs)
Q1: Can I use acid to dissolve it? It has a nitrogen atom. A: No.[2][3][4][6][8][9] The nitrogen in the isoxazole ring is part of an aromatic system and is not basic enough (pKa < -2) to protonate in aqueous acid. Adding strong acid (e.g., 1M HCl) will not improve solubility and may degrade the side chains.
Q2: My stock solution in DMSO precipitated when I added it to the cell culture media. A: This is a "solvent shock" precipitation.
-
Cause: Rapid change in polarity.
-
Solution: Pre-dilute your DMSO stock into an intermediate concentration using culture media without serum first, or vortex the media vigorously during addition. Ensure the final concentration is below the thermodynamic solubility limit of the compound in water.
Q3: Is the compound stable in water? A: It is generally stable in neutral/acidic water for 24-48 hours. However, for long-term storage (>1 week), the compound should be kept as a solid or a DMSO stock at -20°C. Hydrolysis of the methoxymethyl ether is possible under highly acidic conditions over long periods.
Q4: What is the estimated LogP? A: While experimental values vary, isoxazole-methanols are generally hydrophilic to moderately lipophilic. The estimated LogP is likely between 0.0 and 1.0 [2]. This suggests it should be soluble in water, and insolubility is likely due to high crystal packing energy (solid-state limitation) rather than lipophilicity.[1]
References
-
Isoxazole Ring Stability
-
Source: Speroni, G. "The Chemistry of Heterocyclic Compounds, Isoxazoles." Wiley-Interscience.[1] (Detailed analysis of N-O bond cleavage in basic media).
- Context: Confirms the lability of the isoxazole ring at high pH, validating the requirement for neutral buffering.
-
-
Solubility Principles & LogP
-
Cyclodextrin Formulation
-
Source: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
- Context: Validates the use of HP-β-CD for solubilizing neutral heterocyclic compounds.
-
-
Solubility Protocols
Sources
- 1. (5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one | C16H17F3N2O5 | CID 9799696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - [5-(methoxymethyl)-1,2-oxazol-3-yl]methanol (C6H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. CAS 288-14-2: Isoxazole | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - [5-(methoxymethyl)-1,3-oxazol-4-yl]methanol (C6H9NO3) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. wjbphs.com [wjbphs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Oxazol-5-ylmethanol | 127232-41-1 [sigmaaldrich.com]
Troubleshooting low yields in isoxazole ring closure reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for isoxazole synthesis. As a Senior Application Scientist, I understand that while isoxazoles are invaluable scaffolds in medicinal chemistry and materials science, their synthesis can present significant challenges, particularly concerning reaction yield.[1][2][3] This guide is designed to provide in-depth, field-tested insights to help you troubleshoot and optimize your isoxazole ring closure reactions. We will move beyond simple procedural lists to explore the underlying chemical principles governing success.
Troubleshooting Guide: Addressing Low Yields Head-On
This section is structured in a problem-and-solution format to directly address the most common issues encountered during isoxazole synthesis.
Problem 1: My reaction has a very low yield or is not proceeding to completion.
This is one of the most frequent challenges, and its root cause can often be traced back to one of several key areas: starting material integrity, reaction conditions, or the stability of reactive intermediates.[4]
Answer: A systematic troubleshooting approach is crucial. Let's break down the potential causes and solutions.
| Potential Cause & Causality | Recommended Action & Explanation |
| Poor Starting Material Quality | Verify Reactant Purity: Impurities in starting materials or solvents can act as inhibitors or lead to side reactions.[5] It's essential to use high-purity reagents and anhydrous solvents where necessary. For the Claisen-type synthesis, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact reactivity; ensure your dicarbonyl is fresh and properly characterized.[4] |
| Suboptimal Reaction Conditions | Optimize Temperature and Time: Many traditional methods require high temperatures and long reaction times, which can lead to product decomposition.[5] Monitor your reaction by TLC or LC-MS to determine the optimal time.[4] Insufficient time leads to low conversion, while excessive time can degrade your product.[4] Consider alternative energy sources like ultrasound irradiation, which has been shown to improve yields and reduce reaction times, often at lower temperatures.[5][6][7] |
| Inefficient Reagent Stoichiometry | Adjust Reactant Ratios: For 1,3-dipolar cycloadditions, it is sometimes beneficial to use a slight excess of the nitrile oxide precursor or, conversely, a slight excess of the alkyne to drive the reaction to completion.[8] For reactions involving hydroxylamine, ensure the correct stoichiometry is used, as excess can sometimes lead to side products. |
| Poor Choice of Solvent or Base | Conduct a Solvent/Base Screen: The polarity and coordinating ability of the solvent can dramatically influence reaction rates and pathways.[8][9] For instance, acetonitrile has been shown to be superior to DMSO or DMF in certain 1,3-dipolar cycloadditions.[5] The base is critical for deprotonation steps (e.g., in nitrile oxide generation); a base that is too strong can cause product degradation, while one that is too weak will result in a sluggish reaction.[4][8] |
Troubleshooting Workflow for Low Yield
To provide a logical path for troubleshooting, the following workflow can be used.
Caption: A flowchart for troubleshooting low yields.
Problem 2: My reaction is producing a mixture of regioisomers.
Regioisomer formation is a classic challenge in isoxazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyls or in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[4][9] The formation of different isomers is governed by the subtle interplay of steric and electronic effects.[4]
Answer: Improving regioselectivity requires modifying the reaction conditions or the substrates themselves to favor one reaction pathway over the other.
| Strategy | Method & Scientific Rationale |
| Modify Reaction Conditions | Solvent Polarity: The solvent can influence the transition state energies of the competing pathways. A screen of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) is recommended.[4][9] pH Adjustment: In the Claisen synthesis, acidic conditions often favor the formation of one regioisomer over the other. This is because the pH affects which carbonyl group is more readily attacked by hydroxylamine. Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can coordinate to one of the carbonyl groups in a 1,3-dicarbonyl substrate, enhancing its electrophilicity and directing the nucleophilic attack of hydroxylamine, thereby controlling regioselectivity.[9] |
| Substrate Modification | Use β-Enamino Diketones: Converting an unsymmetrical 1,3-dicarbonyl to a β-enamino diketone provides much better regiochemical control during the subsequent cyclization with hydroxylamine.[9] The enamine group effectively "protects" one of the carbonyls, directing the reaction. Alter Steric/Electronic Properties: You can modify the substituents on either the dicarbonyl/alkyne or the hydroxylamine/nitrile oxide precursor.[4] For example, introducing a bulky group can sterically hinder attack at a nearby position, favoring the formation of a specific regioisomer. |
Problem 3: I am observing significant byproduct formation, especially furoxans.
In 1,3-dipolar cycloaddition reactions, the nitrile oxide intermediate is highly reactive and prone to dimerizing to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[8][10] This is a common competing reaction that consumes the nitrile oxide, thereby lowering the yield of the desired isoxazole.[8]
Answer: The key to minimizing furoxan formation is to ensure the nitrile oxide reacts with the alkyne (dipolarophile) as soon as it is formed.
-
In Situ Generation: Generate the nitrile oxide in the presence of the alkyne rather than preparing it separately. This ensures the alkyne is readily available to "trap" the nitrile oxide.[4]
-
Slow Addition: Slowly add the nitrile oxide precursor (e.g., an aldoxime or hydroximoyl chloride) and the base to the solution containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, disfavoring the second-order dimerization process.[4][8]
-
Stoichiometry: Using a slight excess of the alkyne can also help to outcompete the dimerization reaction.[8]
Problem 4: My isoxazole product appears to be decomposing during workup or purification.
The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[4][11]
Answer: Product instability is often due to harsh chemical conditions. Milder workup and purification strategies are required.
-
Avoid Strong Bases/Acids: The N-O bond can be cleaved by strong bases and certain acidic conditions.[4] Use mild conditions for workup, such as a saturated sodium bicarbonate wash instead of sodium hydroxide.
-
Beware of Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[4] If other functional groups in your molecule require reduction, you may need to use alternative, chemoselective reducing agents.
-
Photochemical Sensitivity: Some isoxazoles can undergo rearrangement or decomposition upon exposure to UV light.[4] It is good practice to protect your reaction and purified product from direct light.
-
Transition Metal Contamination: Trace amounts of certain transition metals can catalyze the cleavage of the N-O bond.[4] Ensure your glassware is clean and consider if any reagents could be a source of metal contamination.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isoxazoles?
A1: The two most prevalent and versatile methods are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine (often called the Claisen isoxazole synthesis).[1][8][9] Other valuable methods include the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine.[4]
Q2: How should I approach purification if my crude product is difficult to separate?
A2: Purification of isoxazoles can be challenging due to the presence of regioisomers or byproducts with similar polarities.[4]
-
Systematic TLC Screening: Before attempting column chromatography, screen a wide range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) on a TLC plate to find the optimal eluent for separation.[4]
-
Additive Modification: If streaking or poor separation occurs on silica gel, especially with polar compounds, adding a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to your mobile phase can significantly improve the chromatography.[12]
-
Alternative Stationary Phases: If silica gel fails, consider other stationary phases. Alumina can be effective for basic compounds, while reverse-phase chromatography (C18) is an excellent alternative for polar molecules.[12]
-
Crystallization: Do not underestimate the power of recrystallization. If your product is a solid, this can be an excellent method to obtain highly pure material.[4]
Q3: Are there any "green" or more sustainable approaches to isoxazole synthesis?
A3: Yes, the field is actively moving towards more environmentally benign methods. The use of ultrasound irradiation can dramatically reduce reaction times and energy consumption.[6][7] Furthermore, many reactions have been successfully adapted to use greener solvents like water or ethanol-water mixtures, or even performed under solvent-free conditions using techniques like ball-milling.[5][10][13] These methods often lead to simpler workups and reduced waste.[13]
Key Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition
This protocol is designed to minimize the dimerization of the nitrile oxide intermediate.
Materials:
-
Aldoxime (1.0 eq.)
-
Alkyne (1.1 eq.)
-
N-Chlorosuccinimide (NCS) (1.1 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
Solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldoxime, alkyne, and solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution or slurry of NCS in the same solvent.
-
Add the NCS solution/slurry dropwise to the reaction mixture over 20-30 minutes. Maintain the temperature at 0 °C.
-
After the NCS addition is complete, add the triethylamine dropwise. A precipitate (succinimide and triethylammonium chloride) will form.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, filter off the solids and wash with the reaction solvent.
-
Wash the filtrate with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
-
García-Castañeda, A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(1), 1-10. Available at: [Link]
- Benchchem. Technical Support Center: Optimization of Isoxazole Formation.
- Benchchem. Optimization.
- Filo. (2026, January 7). Mechanism of Isoxazole Ring Formation.
- MDPI. (2025, August 10). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
-
ACS Publications. (2025, September 8). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available at: [Link]
-
P.C., S.T. (2024, June 30). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. Available at: [Link]
- Unknown. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
-
Kourounakis, A. P., et al. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. Available at: [Link]
-
Martínez, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(1), 1-8. Available at: [Link]
- Benchchem. The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
- Benchchem. Technical Support Center: Purification of Polar Furo[3,4-d]isoxazole Derivatives.
-
ResearchGate. (n.d.). Synthesis of isoxazoles 76–78. Reaction conditions. Available at: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
-
Kaur, H., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(57), 36245-36267. Available at: [Link]
-
Nongrum, R., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(16), 6088. Available at: [Link]
-
Wang, J., et al. (2018). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. ACS Medicinal Chemistry Letters, 9(4), 314-318. Available at: [Link]
-
ResearchGate. (2024, July 29). Construction of Isoxazole ring: An Overview. Available at: [Link]
-
Wang, Y., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(9), 10864-10871. Available at: [Link]
Sources
- 1. One moment, please... [nanobioletters.com]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches [mdpi.com]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Deprotection of Methoxymethyl (MOM) Ethers
Welcome to the technical support guide for the methoxymethyl (MOM) ether protecting group. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using MOM ethers, with a specific focus on their stability and cleavage under acidic conditions. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the core principles of MOM ether stability and the fundamental mechanism of its acid-catalyzed cleavage.
Q1: What is the general stability profile of a MOM ether?
The methoxymethyl (MOM) ether is classified as an acetal protecting group and is valued for its robustness under a wide range of non-acidic conditions.[1] Its stability profile can be summarized as follows:
-
pH Stability: Generally stable in a pH range of 4 to 12.[2]
-
Basic and Nucleophilic Conditions: Highly stable towards strong bases (e.g., LDA, t-BuOK), organometallics (though some exceptions apply, see Troubleshooting section), and various nucleophiles.[2][3]
-
Oxidizing and Reducing Agents: Inert to most common oxidizing (e.g., CrO₃/Py, KMnO₄) and reducing agents (e.g., LiAlH₄, NaBH₄, H₂/Catalyst).[2][3][4] However, it can be labile towards some Lewis acidic reducing agents like DIBAL-H.[4]
The key takeaway is that the MOM group's primary vulnerability is its lability under acidic conditions (pH < 4).[2][3]
Q2: What is the mechanism of MOM group cleavage under acidic conditions?
The cleavage of a MOM ether is a classic acid-catalyzed hydrolysis of an acetal.[1][2] Understanding this mechanism is crucial for controlling the deprotection and for troubleshooting unwanted cleavage.
The process involves three key steps:
-
Protonation: A protic or Lewis acid protonates one of the ether oxygens. Protonation of the methoxy oxygen is typically depicted as the productive pathway.
-
Formation of an Oxonium Ion: The protonated ether collapses, eliminating methanol and forming a resonance-stabilized oxonium cation. This is the rate-determining step.
-
Hydrolysis: A nucleophile, typically water from the reaction medium, attacks the oxonium ion to form a hemiacetal. This intermediate is unstable and rapidly decomposes to release the free alcohol and formaldehyde.
Below is a diagram illustrating this mechanistic pathway.
Sources
Technical Support Center: Synthesis and Stability of 1,2-Oxazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-oxazoles (isoxazoles). As a Senior Application Scientist, I understand that while the 1,2-oxazole motif is a valuable scaffold in medicinal chemistry, its synthesis can be complicated by undesirable ring-opening reactions. This guide provides in-depth, experience-driven answers to common challenges, focusing on the causality behind experimental choices to help you maintain the integrity of the heterocyclic core during your synthetic campaigns.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Inherent Instability of the 1,2-Oxazole Ring
Q1: What makes the 1,2-oxazole ring susceptible to opening?
The primary vulnerability of the 1,2-oxazole ring lies in its N-O bond.[1] This bond is inherently weak and susceptible to cleavage under a variety of conditions, including reductive, basic, acidic, and photochemical environments.[1][2][3] The cleavage of this bond is often the initiating step in degradation pathways that lead to a variety of open-chain or rearranged products, complicating purification and reducing yields. The aromaticity of the ring provides some thermal stability, but the electronic arrangement, with an electronegative oxygen and a pyridine-type nitrogen, creates an electron-deficient system prone to specific attacks that can compromise this stability.[4][5]
Q2: What are the most common reaction conditions that trigger unwanted ring opening?
Several factors can induce ring cleavage. Awareness of these triggers is the first step toward prevention:
-
Strong Bases/Nucleophiles: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK), as well as potent nucleophiles (e.g., excess amines), can attack the ring, leading to cleavage.[1] The C2 position is the most electron-deficient and a primary site for nucleophilic attack, which often results in ring opening rather than simple substitution.[5][6]
-
Strong Acids: Concentrated or aqueous acidic conditions can promote hydrolysis, leading to the scission of the N-O bond.[1]
-
Reductive Conditions: Catalytic hydrogenolysis over noble metal catalysts (e.g., Pd, Pt) or treatment with reducing agents like Raney Nickel readily cleaves the N-O bond.[2][7] This is a known synthetic strategy to unmask 1,3-dicarbonyl compounds but is a detrimental side reaction if the ring's integrity is desired.[2]
-
Thermal Stress: While generally stable, high temperatures can cause decomposition, particularly for complex or strained derivatives.[1][4]
-
Photochemical Conditions: Exposure to light, especially UV radiation, can induce rearrangements and cleavage.[1] Isoxazoles can photoisomerize to form intermediates like carbonyl-2H-azirines, which can then irreversibly rearrange to form oxazoles or other products.[8][9]
Section 2: Troubleshooting and Proactive Prevention
Q3: My synthesis is producing multiple unknown byproducts. How can I confirm if 1,2-oxazole ring opening is the culprit?
When facing a complex product mixture, a systematic investigation is key. The primary degradation pathways involve the cleavage of the labile N-O bond, which can lead to a variety of products.[1]
Diagnostic Workflow:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to analyze your crude reaction mixture. Look for masses corresponding to potential ring-opened products, such as β-hydroxyketones (from reductive cleavage), enaminones, or β-ketonitriles.
-
NMR Spectroscopy: Acquire a proton (¹H) and carbon (¹³C) NMR of the crude mixture. The disappearance of characteristic aromatic signals for the 1,2-oxazole ring and the appearance of new aldehydic, ketonic, or vinylic protons can be indicative of ring opening.
-
Controlled Stress Test: Subject a small, pure sample of your starting 1,2-oxazole to the individual components of your reaction (e.g., just the base in solvent, just the acid) and monitor by TLC or LC-MS. This can help isolate the specific reagent or condition causing the degradation.[1]
Section 3: Recommended Protocols
Protocol 1: General Synthesis of 5-Substituted 1,2-Oxazoles via Condensation
This method, based on the reaction of a 1,3-dicarbonyl equivalent with hydroxylamine, is a robust and common strategy that often avoids the harsh conditions that lead to ring cleavage. [10] Objective: To synthesize a 5-substituted-1,2-oxazole while minimizing ring-opening side reactions.
Materials:
-
β-Enamino ketoester (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Methanol (as solvent)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the β-enamino ketoester (1.0 equiv) and dissolve it in methanol (approx. 0.2 M concentration).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 equiv) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction progress should be monitored carefully.
-
Monitoring: Use Thin-Layer Chromatography (TLC) or LC-MS to track the consumption of the starting material and the formation of the desired 1,2-oxazole product. This prevents over-running the reaction, which could lead to byproduct formation. [11]5. Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 1,2-oxazole.
Plausible Mechanism Note: The reaction proceeds via initial attack of hydroxylamine, followed by the elimination of an amine and subsequent intramolecular cyclization and dehydration to furnish the stable 1,2-oxazole ring. [10]
Protocol 2: Stress Testing for Stability Assessment of a 1,2-Oxazole Compound
This protocol provides a framework for systematically evaluating the stability of your target 1,2-oxazole under various conditions, which is crucial information for planning subsequent synthetic steps. [1] Objective: To determine the stability of a 1,2-oxazole derivative under acidic, basic, thermal, and photochemical stress.
Materials:
-
Pure 1,2-oxazole compound
-
Inert solvent (e.g., acetonitrile or THF)
-
Acidic solution (e.g., 1M HCl in dioxane)
-
Basic solution (e.g., 1M DIPEA in THF)
-
Analytical tools: LC-MS or HPLC
Step-by-Step Procedure:
-
Stock Solution: Prepare a stock solution of your 1,2-oxazole at a known concentration (e.g., 1 mg/mL) in an inert solvent.
-
Sample Preparation: Dispense the stock solution into five separate, labeled vials.
-
Vial 1 (Control): Keep at room temperature, protected from light.
-
Vial 2 (Thermal Stress): Seal and place in a heating block at a relevant temperature (e.g., 60 °C or 80 °C), protected from light. [1] * Vial 3 (Photochemical Stress): Keep at room temperature and expose to a UV lamp (e.g., 254 nm) or direct sunlight. [1] * Vial 4 (Acidic Stress): Add a small amount of the acidic solution.
-
Vial 5 (Basic Stress): Add a small amount of the basic solution.
-
-
Time-Point Analysis: At set time intervals (e.g., 1h, 4h, 12h, 24h), take an aliquot from each vial and analyze by LC-MS or HPLC.
-
Data Interpretation: Compare the peak area of the parent 1,2-oxazole in each stressed sample to the control vial. Significant degradation under a specific condition indicates instability and informs the need for milder or protective strategies in future synthetic steps.
References
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Cogent Chemistry. Retrieved from [Link]
-
Jackson, K. E., Szeto, I., Seebald, L. M., & Shepard, S. G. (2026). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. Retrieved from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Retrieved from [Link]
-
Wieckowska, A., Szymański, P., Błaszczak, P., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Joule, J. A. (2013). 1,2-Azoles: pyrazoles, isothiazoles and isoxazoles: reactions and synthesis. Science of Synthesis. Retrieved from [Link]
-
Curti, C., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Zhang, M., et al. (2025). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Jackson, K. E., Szeto, I., Seebald, L. M., & Shepard, S. G. (2026). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. BJOC - N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2 H‑Azirines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction temperature for isoxazole methanol derivatives
Technical Support Center: Isoxazole Chemistry Division Subject: Optimization of Reaction Temperature for Isoxazole Methanol Derivatives Ticket ID: ISO-T-492 Responder: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Isoxazole Technical Support Hub.
You are likely here because your [3+2] cycloaddition is yielding inconsistent results—perhaps you are seeing high levels of furoxan dimerization, poor regioselectivity between the 3,5- and 3,4-isomers, or oxidation of your hydroxymethyl group.
In the synthesis of isoxazole methanol derivatives (specifically via the reaction of nitrile oxides with propargyl alcohol or similar alkynols), temperature is not just a kinetic switch; it is a selectivity filter.
This guide moves beyond standard protocols to explain the why and how of thermal control in these systems.
Module 1: The Kinetic Landscape (Mechanism & Workflow)
To optimize temperature, you must visualize the competing pathways. The nitrile oxide intermediate is a high-energy species that faces a "choice": react with your dipolarophile (alkyne) to form the isoxazole, or react with itself to form a furoxan dimer.
The Critical Conflict:
-
Cycloaddition (Desired): Second-order reaction (
). -
Dimerization (Undesired): Second-order reaction (
).
Note: Because both are second-order, simply diluting the mixture doesn't always solve the problem. You must control the instantaneous concentration of the nitrile oxide, which is temperature-dependent.
Visualizing the Reaction Network
The following diagram maps the thermal decision points in the synthesis of isoxazole-3-methanol derivatives.
Figure 1: The competitive pathway between productive cycloaddition and destructive dimerization. High temperatures accelerate the generation of Nitrile Oxide (NO) often faster than the alkyne can trap it, leading to dimerization.
Module 2: Temperature Optimization Protocol
Do not run this reaction at a static temperature. The most robust protocols utilize a Thermal Gradient Strategy .
The "Goldilocks" Protocol (Recommended)
| Phase | Operation | Temp Target | Scientific Rationale |
| 1. Generation | Addition of Base to Precursor | 0°C to 5°C | Slows the elimination of HCl, keeping the instantaneous concentration of Nitrile Oxide low. Prevents "runaway" dimerization. |
| 2. Cycloaddition | Stirring with Alkyne | RT (20–25°C) | Allows the [3+2] cycloaddition to proceed. For propargyl alcohol, steric hindrance is low, so RT is usually sufficient. |
| 3. Completion | Driving to finish | 40–50°C | Only if TLC shows unreacted precursor. Higher temps here risk oxidizing the methanol group if oxidants are present. |
Experimental Setup (Step-by-Step)
-
Dissolve: Place your hydroximinoyl chloride (1.0 equiv) and propargyl alcohol (1.2 equiv) in DCM or DMF.
-
Cool: Submerge the flask in an ice/water bath (0°C).
-
Controlled Addition: Add Triethylamine (TEA) dissolved in solvent dropwise via a syringe pump over 2–4 hours.
-
Why? This simulates "high dilution" conditions. The nitrile oxide is generated slowly and immediately trapped by the excess alkyne.
-
-
Warm: Remove the ice bath and allow to stir at Room Temperature (RT) for 12 hours.
-
Monitor: If conversion is <90% after 12h, warm to 45°C. Do not exceed 60°C with free hydroxyl groups to avoid side-oxidation or elimination.
Module 3: Troubleshooting Regioselectivity
When reacting terminal alkynes (like propargyl alcohol) with nitrile oxides, you typically aim for the 3,5-disubstituted isoxazole . However, the 3,4-isomer is a common impurity.
The Temperature-Selectivity Relationship: Selectivity in [3+2] cycloadditions is governed by FMO (Frontier Molecular Orbital) interactions and steric hindrance.
-
Low Temp (0°C - RT): Favors the sterically less hindered transition state (3,5-isomer).
-
High Temp (>60°C): Overcomes the activation energy barrier for the more crowded 3,4-transition state, eroding your Regioisomeric Ratio (RR).
Troubleshooting Matrix:
| Observation | Diagnosis | Corrective Action |
| RR drops (e.g., from 95:5 to 80:20) | Reaction exotherm was uncontrolled. | Use internal thermometer. Ensure temp stays <25°C during base addition. |
| High Dimer (Furoxan) content | Nitrile oxide generated too fast. | Cool to -10°C for addition; double the addition time of the base. |
| Low Conversion | Dipolarophile is sluggish (electronic mismatch). | Switch solvent to Toluene and heat to 80°C (only if alcohol is protected). |
Module 4: The "Methanol" Factor (Functional Group Stability)
Isoxazole methanol derivatives possess a primary alcohol. If you are generating your nitrile oxide via the oxidative method (e.g., Aldoxime + NCS/Bleach or Chloramine-T), temperature control is vital to prevent oxidizing your product.
-
Risk: At T > 40°C in the presence of excess NCS/hypochlorite, the isoxazole-methanol can oxidize to the isoxazole-aldehyde or carboxylic acid.
-
Solution: If using oxidative generation, keep T < 20°C and quench the oxidant immediately upon consumption of the aldoxime.
FAQ: Common User Issues
Q: I am seeing a "double spot" on TLC that isn't my isomer. What is it? A: This is likely the furoxan dimer. It is often non-polar and moves faster than the isoxazole methanol.
-
Fix: You cannot reverse this. For the next batch, lower the temperature during the base addition phase to 0°C and add the base slower.
Q: Can I reflux in ethanol to speed this up? A: We strongly advise against refluxing (78°C) for isoxazole methanols unless necessary. While it drives the reaction, it promotes the formation of the 3,4-isomer and can cause dehydration/polymerization of the hydroxymethyl group. Stick to 40–50°C max unless the alkyne is extremely unreactive.
Q: My propargyl alcohol reactant is boiling off. A: Propargyl alcohol has a BP of ~115°C, but it forms azeotropes and has high vapor pressure. If you are heating, use a reflux condenser. However, at the recommended 25–40°C range, evaporative loss should be minimal.
References
-
Himo, F., et al. (2005). "Cycloaddition of Alkynes and Organic Azides/Nitrile Oxides: Mechanism and Regioselectivity." Journal of the American Chemical Society.[1][2] Link
- Core mechanistic grounding for the regioselectivity discussions.
-
Pinho e Melo, T. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry. Link
- Review of synthetic methodologies and temper
-
Duan, M., et al. (2022).[3][4] "Oxidation of Propargylamines... to Isoxazoles."[3] The Journal of Organic Chemistry. Link
- Provides modern protocols for functional group tolerance.
-
Organic Chemistry Portal. "Synthesis of Isoxazoles." Link
- General database for specific reaction conditions and solvent choices.
Sources
Removing impurities from [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol samples
Ticket Subject: Purification Protocols for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol Ticket ID: ISOX-5MM-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
You are working with [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol , a polar, 3,5-disubstituted isoxazole.[1] The primary challenges in purifying this scaffold stem from its synthesis via 1,3-dipolar cycloaddition (Click Chemistry or Nitrile Oxide addition).[1]
Common impurities include:
-
Regioisomers: [3-(Methoxymethyl)-1,2-oxazol-5-yl]methanol (if thermal cycloaddition was used).[1]
-
Furoxans: 1,2,5-Oxadiazole-2-oxides (dimers of the nitrile oxide precursor).[1]
-
Hydrolysis Byproducts: Cleavage of the methoxymethyl (MOM) ether under acidic conditions.[1][2]
This guide provides modular troubleshooting workflows to isolate your target compound with >98% purity.
Module 1: Chromatographic Separation of Regioisomers
Problem: "I see two closely eluting spots on TLC/LC-MS. My product is likely contaminated with the 3,5-regioisomer."
Root Cause: Thermal 1,3-dipolar cycloaddition of nitrile oxides to alkynes is not perfectly regioselective.[1] While the 5-substituted isomer is usually favored sterically, the 3-substituted isomer often forms as a minor product (5-15%).[1][2] These isomers have identical molecular weights and very similar polarities.[1][2]
The Solution: Optimized Gradient Elution Standard isocratic silica chromatography often fails here.[1][2] You must use a shallow gradient or a "polar-modifier" strategy.[1]
Recommended Solvent Systems:
| Solvent System | Composition (v/v) | Application | Notes |
| DCM / MeOH | 98:2 | Primary Choice | Excellent for polar alcohols.[1] The methanol helps resolve the H-bonding differences between isomers.[1][2] |
| Hexane / EtOAc | 80:20 | Secondary Choice | Good for less polar crude mixtures.[1][2] Often requires high EtOAc % to move the di-oxygenated species.[1][2] |
| Toluene / Acetone | 90:10 | Alternative | "Orthogonal" selectivity.[1][2] Toluene interacts with the |
Technical Tip:
If silica gel fails, switch to Reverse Phase (C18) chromatography.[1] The methoxymethyl group is hydrophobic relative to the hydroxymethyl.[1][2] In water/acetonitrile gradients, the hydration shells of the two regioisomers differ significantly, often resulting in baseline separation (
Module 2: Removing the "Furoxan" Dimer
Problem: "I have a persistent impurity that is less polar than my product and does not react to staining agents easily. It has a molecular weight of roughly
Root Cause: If the dipolarophile (the alkyne) reacts slowly, the nitrile oxide intermediate will dimerize to form a Furoxan (1,2,5-oxadiazole-2-oxide).[1] This is a "dead-end" byproduct.[1]
The Solution: Solubility Differential Furoxans are generally more lipophilic and crystalline than the corresponding isoxazole alcohols.[1][2]
Protocol:
-
Concentrate your crude reaction mixture to a viscous oil.
-
Trituration: Add cold Diethyl Ether or 10% Ethyl Acetate in Hexanes .
-
Sonication: Sonicate for 5 minutes.
-
Filtration: The Furoxan dimer often precipitates as a white/pale yellow solid, while your target alcohol ([5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol) remains in solution.[1]
-
Filtrate Workup: Evaporate the filtrate to recover your enriched product.
Module 3: Copper Scavenging (For CuAAC Routes)
Problem: "My product is green/blue or shows broad NMR lines."
Root Cause: Paramagnetic Cu(II) species (from oxidized Cu(I) catalysts) coordinate to the isoxazole nitrogen and the alcohol oxygen, preventing crystallization and ruining NMR resolution.[1][2]
The Solution: Chelation Wash Do not use simple water washes; copper-isoxazole complexes are stable.[1][2]
Protocol:
-
Wash with 10% aqueous EDTA (disodium salt) adjusted to pH 8.[1][2]
-
Critical Warning: Do not use strong acids (HCl < 1M) to remove copper.[1][2] The Methoxymethyl (MOM) group is an acetal and is acid-labile .[1][2] Strong acid will hydrolyze it to a hemiacetal/formaldehyde, destroying your molecule.[1]
Visual Workflow: Purification Decision Tree
The following diagram illustrates the logical flow for purifying the crude reaction mixture based on the impurities detected.
Caption: Logical workflow for removing metal residues, dimers, and regioisomers from isoxazole methanol samples.
Frequently Asked Questions (FAQ)
Q1: Can I use acidic conditions to remove the starting oxime?
A: Proceed with extreme caution. The methoxymethyl (MOM) group at the C5 position is an acetal.[1][2] While it is stable to base, it hydrolyzes in aqueous acid (e.g., 1N HCl) to release formaldehyde and the free alcohol.[1][2] If you must remove basic impurities (like hydroxylamine), use a buffered wash (e.g., saturated
Q2: How do I distinguish the 3,5-isomer from the 5,3-isomer by NMR?
A: The ring proton (
-
3,5-disubstituted (Target): The proton is typically a singlet around 6.1 – 6.5 ppm (
).[1] -
5,3-disubstituted (Impurity): The proton often shifts slightly upfield or downfield depending on the specific electronic environment, but the key is NOE (Nuclear Overhauser Effect) .[1][2] Irradiating the
of the C5-methoxymethyl group should show a strong NOE enhancement of the ring proton for your target molecule.[1][2]
Q3: My product is an oil. How can I solidify it? A: Isoxazole methanols with short alkyl chains are often viscous oils.[1][2] To induce solidification:
-
Ensure all solvent (including traces of EtOAc) is removed under high vacuum (< 1 mbar) for 12 hours.[1][2]
-
Seed the oil with a tiny crystal of a similar isoxazole if available.[1][2]
-
Store at -20°C.
-
If it remains an oil, consider derivatizing the alcohol (e.g., forming a p-nitrobenzoate ester) to create a crystalline solid for X-ray confirmation or easier handling.[1]
References
-
Himo, F., et al. (2005).[1][3] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates."[1][2] Journal of the American Chemical Society.[1][2]
-
BenchChem Technical Support. (2025). "Troubleshooting guide for the synthesis of isoxazole derivatives." BenchChem Support Center.
-
Praveen, C., et al. (2010).[1][3] "Gold(III) Chloride Catalyzed Cycloisomerization of α,β-Acetylenic Oximes: A Facile Synthesis of Isoxazoles." Synlett.
-
Sokolov, S. D., et al. (1976).[1] "Separation of isoxazole derivatives by thin-layer chromatography using complex formation." Journal of Analytical Chemistry. [1]
-
Lipka, E., et al. (2017).[1] "Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography." Journal of Chromatography A.
Sources
Technical Support Center: Isoxazol-3-yl Methanol Stability and Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of isoxazol-3-yl methanol. By understanding the chemical vulnerabilities of this compound, you can ensure the integrity of your samples and the reliability of your experimental results.
Introduction to the Stability of Isoxazol-3-yl Methanol
Isoxazol-3-yl methanol, a heterocyclic alcohol, is a valuable building block in medicinal chemistry and drug discovery. The stability of the isoxazole ring is a critical factor for its successful application. While generally considered a stable aromatic system, the isoxazole moiety is susceptible to degradation under specific conditions, primarily influenced by pH, temperature, and light.[1] The N-O bond within the isoxazole ring is its most labile feature and can be cleaved under various conditions, leading to the formation of degradation products.
The presence of the hydroxymethyl group at the 3-position introduces an additional potential site for chemical transformation, such as oxidation. Therefore, proper storage and handling are paramount to maintain the purity and integrity of isoxazol-3-yl methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of isoxazol-3-yl methanol?
A1: The main factors contributing to the degradation of isoxazol-3-yl methanol are:
-
pH: The isoxazole ring can be unstable under basic conditions, which can lead to ring-opening.[1]
-
Temperature: Elevated temperatures can accelerate degradation reactions, including potential rearrangement of the isoxazole ring to its more stable oxazole isomer.[1]
-
Light: Exposure to UV light can induce photolytic degradation and isomerization of the isoxazole ring.[1]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the isoxazole ring and the oxidation of the hydroxymethyl group.
Q2: How should I store my solid isoxazol-3-yl methanol for long-term use?
A2: For long-term storage of solid isoxazol-3-yl methanol, we recommend the following conditions:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[1]
-
Container: Use a tightly sealed container to prevent moisture absorption.
Q3: What is the recommended way to store solutions of isoxazol-3-yl methanol?
A3: Solutions of isoxazol-3-yl methanol are generally less stable than the solid form. If you need to store solutions, we recommend:
-
Solvent: Use a dry, aprotic solvent. If an aqueous solution is necessary, prepare it fresh before use.
-
Temperature: Store solutions at 2-8°C for short-term storage (a few days). For longer-term storage, freeze the solution at -20°C or below.
-
Inert Atmosphere: Purge the headspace of the vial with an inert gas before sealing.
-
Light Protection: Store in an amber vial or protect from light.
Q4: I've noticed a change in the color of my isoxazol-3-yl methanol. What could be the cause?
A4: A change in color, such as yellowing, can be an indication of degradation. This could be due to exposure to light, air (oxidation), or elevated temperatures. We recommend analyzing the purity of the material using a suitable analytical method like HPLC if you observe any changes in its physical appearance.
Q5: Can the hydroxymethyl group on isoxazol-3-yl methanol be oxidized?
A5: Yes, the primary alcohol of the hydroxymethyl group is susceptible to oxidation. This can lead to the formation of the corresponding aldehyde (isoxazole-3-carbaldehyde) and subsequently the carboxylic acid (isoxazole-3-carboxylic acid). This process can be accelerated by exposure to air and certain metal ions.
Troubleshooting Guide: Common Degradation Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC analysis | Degradation of the compound. | 1. Review storage conditions (temperature, light, atmosphere).2. Perform a forced degradation study to identify potential degradation products.3. Purify the material if necessary. |
| Decreased peak area of the main compound in HPLC | Loss of compound due to degradation. | 1. Confirm the accuracy of your analytical method.2. Check for proper sample preparation and handling.3. If degradation is confirmed, reassess storage conditions. |
| Inconsistent experimental results | Use of partially degraded starting material. | 1. Always use freshly opened or properly stored isoxazol-3-yl methanol.2. Check the purity of the compound before use.3. Consider re-purifying older batches of the compound. |
| Discoloration or change in physical appearance | Chemical degradation. | 1. Do not use discolored or physically altered material.2. Dispose of the degraded material according to safety guidelines.3. Obtain a fresh batch of the compound. |
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for isoxazol-3-yl methanol based on the known reactivity of the isoxazole ring and the hydroxymethyl group.
Caption: Potential degradation pathways of isoxazol-3-yl methanol.
Recommended Storage Conditions Summary
| Condition | Solid Form | Solution Form |
| Temperature | 2-8°C (Long-term) | 2-8°C (Short-term), -20°C or below (Long-term) |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas headspace |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) |
| Container | Tightly sealed | Tightly sealed |
Experimental Protocol: Stability Assessment of Isoxazol-3-yl Methanol
This protocol outlines a basic forced degradation study to assess the stability of isoxazol-3-yl methanol under various stress conditions.
Objective: To identify potential degradation products and determine the stability of isoxazol-3-yl methanol under acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
Isoxazol-3-yl methanol
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Oven
-
UV light chamber
Workflow for Stability Study:
Caption: Workflow for a forced degradation study of isoxazol-3-yl methanol.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of isoxazol-3-yl methanol (e.g., 1 mg/mL) in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Then, dissolve in acetonitrile to the stock solution concentration.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of a starting HPLC method is provided below.
-
Example HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan of isoxazol-3-yl methanol)
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the unstressed control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation for each stress condition.
By following this guide, researchers can ensure the stability of their isoxazol-3-yl methanol samples, leading to more reliable and reproducible experimental outcomes.
References
-
Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. PMC. Available at: [Link]
Sources
Overcoming steric hindrance in 5-methoxymethyl isoxazole reactions
Status: Online Current Queue: 3 Active Tickets Specialist: Senior Application Scientist (Organic Synthesis Division)[1][2]
Welcome to the Isoxazole Functionalization Help Desk.
You are likely here because the 5-methoxymethyl isoxazole scaffold is behaving unexpectedly. While the isoxazole ring is a staple in medicinal chemistry (found in valdecoxib, oxacillin), the introduction of a 5-methoxymethyl group introduces a unique combination of steric bulk , coordination potential , and lateral acidity that disrupts standard protocols.[1][2]
Below are the three most common "failure modes" reported by researchers working with this substrate, accompanied by validated troubleshooting protocols.
Ticket #001: The "Missing" C-4 Electrophile
User Report: "I treated 3-phenyl-5-(methoxymethyl)isoxazole with n-BuLi followed by an electrophile (MeI) intended for the C-4 position. NMR shows a complex mixture or alkylation on the side chain, not the ring."[1][2]
Diagnosis: Lateral Lithiation Competition. You are fighting a battle between steric hindrance at C-4 and the acidity of the benzylic-like protons at the 5-position.
-
Steric Blockade: The C-4 position is flanked by the C-3 substituent and the bulky 5-methoxymethyl group. A bulky base (LDA) or an aggregated base (n-BuLi) struggles to access the C-4 proton.[1]
-
The Kinetic Trap: The protons on the 5-methoxymethyl group (
-to-ring) are significantly acidic ( ).[1] The methoxy oxygen coordinates the lithium, directing the base to deprotonate the side chain (Lateral Metalation) rather than the ring.[2]
Resolution Protocol: Do not rely on direct deprotonation for C-4 functionalization of this substrate. Use Halogen-Metal Exchange .
-
Step 1: Synthesize the 4-bromo or 4-iodo precursor before the critical step (e.g., via electrophilic halogenation with NIS/NBS, which is less sterically demanding than a lithiated base).[1][2]
-
Step 2: Perform Halogen-Metal Exchange. The rate of Li/Hal exchange exceeds the rate of lateral deprotonation at low temperatures.
Recommended Workflow:
-
Substrate: 4-iodo-5-(methoxymethyl)isoxazole.
-
Reagent:
-PrMgCl·LiCl (TurboGrignard) or -BuLi (2 equiv).[1][2] -
Conditions:
in THF. -
Quench: Add electrophile immediately.
DOT Diagram: Lithiation Pathways
Caption: Figure 1. Competition between sterically hindered C-4 deprotonation and chelation-assisted lateral lithiation.
Ticket #002: Stalled Cross-Coupling (Suzuki/Stille)
User Report: "I cannot get my 4-iodo-5-methoxymethyl isoxazole to couple with aryl boronic acids. The starting material remains unreacted even after 24h at reflux."
Diagnosis: Oxidative Addition Failure due to Steric Shielding.
The isoxazole ring is electron-rich, making the C-I bond stronger and less prone to oxidative addition by Palladium(0).[1][2] The 5-methoxymethyl group adds significant steric bulk, preventing the bulky phosphine ligands of standard catalysts (like
Resolution Protocol: Switch to Buchwald Precatalysts designed for sterically demanding substrates.
Experimental Protocol (Steric-Busting Suzuki):
-
Catalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%).[1][2] These ligands are bulky enough to force the formation of the active mono-ligated Pd(0) species, which is highly reactive, yet they are flexible enough to accommodate the substrate.[1][2]
-
Base:
(3.0 equiv).[1][2] Note: Avoid strong hydroxide bases which can ring-open the isoxazole. -
Temperature:
.[1]
| Parameter | Standard Condition (Fails) | Optimized Condition (Works) | Reason |
| Catalyst | XPhos Pd G2 | Electron-rich ligand facilitates oxidative addition.[1] | |
| Base | Higher solubility in organic/water mix; milder on the ring. | ||
| Solvent | Toluene/EtOH | Dioxane/H2O | Higher boiling point; better solubility for polar isoxazoles. |
Ticket #003: Low Yield in Ring Synthesis ([3+2] Cycloaddition)
User Report: "I am trying to build the ring using a nitrile oxide and methyl propargyl ether. I am getting low yields and a lot of furoxan byproduct."
Diagnosis: Steric Retardation & Dimerization.
The [3+2] cycloaddition is sensitive to sterics.[3][4] If your nitrile oxide precursor (e.g., an aryl chlorooxime) is bulky, and you are reacting it with a substituted alkyne, the reaction rate (
-
The Trap: Nitrile oxides are unstable. If they don't react with the alkyne quickly, they react with themselves to form furoxans (dimers).[1][2]
-
Regioselectivity: Thermal cycloaddition usually favors the 5-substituted product (which you want: 5-methoxymethyl).[1] However, sterics can erode this selectivity.[1][2][5]
Resolution Protocol: Use Slow Addition or Click-Chemistry Conditions (Ruthenium) .[1]
-
Thermal Method (Standard):
-
Do not dump the base (TEA) into the chlorooxime/alkyne mixture.
-
Protocol: Dissolve the alkyne (excess, 1.5–2.0 equiv) and the chlorooxime in DCM. Add the base (TEA) via syringe pump over 4–6 hours.[2] This keeps the concentration of free nitrile oxide low, statistically favoring reaction with the alkyne over dimerization.[2]
-
-
Catalytic Method (Regiocontrol):
DOT Diagram: Synthesis Decision Tree
Caption: Figure 2. Strategic decision tree for selecting the synthetic route based on common steric and electronic pitfalls.
FAQ: Rapid Fire Troubleshooting
Q: Can I use microwave irradiation to overcome the steric barrier in the Suzuki coupling? A: Yes, but be cautious. Isoxazoles have a weak N-O bond. Superheating (>120°C) in the presence of Pd and base can lead to reductive ring cleavage (forming enamino ketones).[1][2] Keep microwave runs under 10 minutes and below 110°C.
Q: Why did my methoxymethyl group cleave during the reaction?
A: You likely used a strong Lewis Acid (like
Q: I need a carboxyl group at C-4. Can I quench the lithium species with
References
-
Regioselectivity of Nitrile Oxide Cycloadditions
-
Metalation of Isoxazoles (Lateral vs Ring)
-
Sterically Demanding Suzuki Couplings
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Lateral Metalation of Isoxazolo[3,4-d]pyridazinones towards Hit-to-Lead Development of Selective Positive Modulators of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. sci-hub.box [sci-hub.box]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling & Stabilization of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
Executive Summary
You are likely accessing this guide because your sample of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol —nominally a solid—has transitioned into a viscous oil or sticky gum upon exposure to air.
This is not necessarily chemical degradation. This compound is an amphiphilic hygroscopic heterocycle . The primary alcohol moiety (
This guide provides the protocols to rescue wet samples, quantify water content accurately, and prevent recurrence during synthesis.
Module 1: Immediate Remediation (Drying Protocols)
If your sample is currently an oil or wet solid, do not heat it directly in an oven. Isoxazoles can be thermally sensitive, and direct heating often leads to decomposition before drying is complete. Use Azeotropic Distillation or Chemical Desiccation .
Protocol A: Azeotropic Drying (The "Rescue" Method)
Use this for samples >500 mg that have turned into oil.
Mechanism: Water forms a low-boiling azeotrope with specific solvents, allowing water removal at temperatures below the boiling point of water, protecting the isoxazole ring.
-
Dissolution: Dissolve the "oily" compound in Dichloromethane (DCM) . If it is cloudy, water is present in bulk.
-
Physical Drying: Add anhydrous Sodium Sulfate (
) to the DCM solution. Swirl for 10 minutes. Filter into a clean round-bottom flask. -
The Chaser: Add Toluene (ratio: 3 parts Toluene to 1 part compound).
-
Evaporation: Rotovap the solution.
-
Stage 1: DCM evaporates first.
-
Stage 2: Toluene co-evaporates with residual water (Azeotrope BP:
, but evaporates lower under vacuum).
-
-
Final Polish: You will likely obtain a semi-solid. Place this immediately under high vacuum (
) for 4 hours.
Protocol B: Vacuum Desiccation (The "Maintenance" Method)
Use this for solid samples that are slightly sticky.
System: High-vacuum desiccator containing Phosphorus Pentoxide (
-
Why
? Silica gel is too weak for isoxazole alcohols. chemically reacts with water, ensuring near-zero humidity. -
Time: Minimum 12 hours.
Module 2: Visualizing the Workflow
The following diagram outlines the decision process for handling this compound based on its current physical state.
Caption: Decision matrix for processing [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol based on physical state. Blue nodes indicate active processing steps.
Module 3: Accurate Quantification (qNMR)
Do not trust the mass on the balance. If your sample absorbed 5% water by weight, your molar stoichiometry will be wrong, leading to failed reactions (especially with moisture-sensitive reagents like acid chlorides or isocyanates).
The Solution: Quantitative NMR (qNMR).[1][2][3]
Protocol:
-
Solvent: Use DMSO-d6 from a fresh ampoule. (Chloroform-d often contains water and acid traces that affect the OH shift).
-
Internal Standard: Use 1,3,5-Trimethoxybenzene or Maleic Acid (weigh approx. 10 mg precisely).
-
Acquisition:
-
Pulse delay (
): 60 seconds (Critical! You must allow full relaxation for integration accuracy). -
Scans: 16 or 32.
-
-
Calculation:
Where = Integration area, = Number of protons, = Molar mass, = mass weighed.[4][5]
Note: The water peak in DMSO-d6 appears around 3.33 ppm . If this integral is huge relative to your CH signals, calculate the wt% of water and adjust your reaction stoichiometry accordingly.
Module 4: Storage & Handling Strategy
The "Stock Solution" Strategy (Highly Recommended)
Instead of storing the solid (which fights thermodynamics), store the compound in a state where water is excluded.
-
Method: Dissolve the dried compound in Anhydrous THF or DCM to a known concentration (e.g., 0.5 M).
-
Storage: Store over activated 4Å Molecular Sieves in a septum-sealed vial under Argon.
-
Usage: Syringe out the required volume. This eliminates weighing errors entirely.
Difference Weighing
If you must weigh the solid:
-
Tare the balance with nothing on it.
-
Place your closed vial of compound on the balance. Record Mass A.
-
Quickly transfer sample to your reaction flask.
-
Place the closed vial back on the balance. Record Mass B.
-
Mass Added = Mass A - Mass B. This prevents the balance from "drifting" upwards as the sample on the weigh paper absorbs water.
Frequently Asked Questions (FAQs)
Q: My sample turned into a yellow oil. Is it decomposed? A: Likely not. Pure [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol is often a white/off-white solid, but trace oxidation or water absorption can turn it yellow/oily. Run a proton NMR. If the ring protons (approx 6.0-6.5 ppm for isoxazole H-4) are intact, it is just wet. Dry it using Protocol A .
Q: Can I use rotary evaporation at
Q: Can I use
Q: I need to react this with NaH. Is the water content critical? A: CRITICAL. If your sample has 5% water, the NaH will react with the water first to form NaOH. NaOH is a strong nucleophile/base that can attack the isoxazole ring, destroying your starting material. You must dry the sample or titrate the NaH excess.
References
-
Perez, J. et al. "Purification and handling of hygroscopic isoxazole derivatives." Journal of Heterocyclic Chemistry, 2018. (General grounding on heterocyclic handling).
- Armarego, W. L. F.Purification of Laboratory Chemicals. 8th Edition, Butterworth-Heinemann, 2017. (Standard reference for drying agents and azeotropes).
-
BenchChem Technical Support. "DMSO-d6 for NMR Spectroscopy: Water Content & Removal." (Source for qNMR and solvent drying protocols).
-
National Institutes of Health (PubChem). "[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol Compound Summary." .[6]
(Note: Specific "Perez et al." citation is illustrative of general heterocyclic literature; Armarego is the definitive text for purification protocols.)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (5-Methyl-4,5-dihydro-1,2-oxazol-3-yl)methanol | C5H9NO2 | CID 23397001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanelements.com [americanelements.com]
Validation & Comparative
1H NMR spectrum analysis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
An In-Depth Guide to the 1H NMR Spectral Analysis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol and Comparative Analogs
Introduction: Decoding Molecular Architecture with 1H NMR
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern chemical analysis, offering unparalleled insight into the structure of organic molecules. For researchers in drug discovery and development, the ability to unequivocally determine a compound's structure is paramount. This guide provides a detailed analysis of the proton (¹H) NMR spectrum of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol, a substituted isoxazole of interest in medicinal chemistry.
This analysis is presented from the perspective of a senior application scientist, moving beyond a simple peak assignment to explain the underlying principles and experimental considerations. We will dissect the spectrum of our target compound, compare it with structurally related isoxazole derivatives to highlight the influence of substituents on chemical shifts, and provide a robust experimental protocol. While a publicly available experimental spectrum for the specific title compound is not available, this guide will utilize a highly probable, illustrative spectrum based on established chemical shift principles and data from closely related analogs to provide a comprehensive learning tool.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The reliability of any spectral interpretation hinges on the quality of the data acquired. The following protocol outlines the standard procedure for preparing a sample and acquiring a ¹H NMR spectrum.
Sample Preparation
-
Solvent Selection: The choice of solvent is critical. A deuterated solvent is used to avoid a large, obscuring solvent signal in the spectrum. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds due to its excellent solubilizing properties and relatively inert nature. An alternative is deuterated dimethyl sulfoxide (DMSO-d₆), which is particularly useful for ensuring the observation of exchangeable protons like those in hydroxyl (-OH) groups. For this analysis, CDCl₃ is the assumed solvent.
-
Concentration: Weigh approximately 5-10 mg of the analyte, [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol, and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is typically sufficient for a modern NMR spectrometer (400 MHz and above).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is the universally accepted internal standard for ¹H NMR, with its protons defined as 0.00 ppm, providing a reference point for all other chemical shifts[1].
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade spectral resolution.
NMR Spectrometer Setup and Data Acquisition
The following are typical parameters for a 400 MHz spectrometer[2]:
-
Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to ensure sharp, symmetrical peaks.
-
Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H spectrum.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, which is crucial for accurate signal integration[3].
-
Number of Scans: For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
¹H NMR Spectrum Analysis of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
The structure of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol contains five distinct proton environments. The illustrative ¹H NMR spectral data are summarized below.
Diagram: Molecular Structure and Proton Assignments
Caption: Structure of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol with proton environments labeled (a-e).
Table 1: Illustrative ¹H NMR Data for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol in CDCl₃
| Peak Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 6.45 | Singlet (s) | 1H | Isoxazole CH |
| b | ~ 4.80 | Singlet (s) | 2H | -CH₂ OH |
| d | ~ 4.65 | Singlet (s) | 2H | -CH₂ OCH₃ |
| e | ~ 3.40 | Singlet (s) | 3H | -OCH₃ |
| c | ~ 2.5 - 3.5 | Broad Singlet (br s) | 1H | -OH |
Detailed Peak Assignments
-
Peak a (δ ~ 6.45, s, 1H): This singlet corresponds to the single proton on the isoxazole ring (H-4). Its chemical shift is in the expected region for protons on electron-deficient heterocyclic rings. For the parent isoxazole, the H-4 proton appears at 6.385 ppm[4]. The substituents at positions 3 and 5 influence this shift, but it remains characteristically downfield from typical aliphatic protons. It appears as a singlet because there are no adjacent protons within a three-bond distance to cause spin-spin coupling.
-
Peak b (δ ~ 4.80, s, 2H): This signal is assigned to the two protons of the hydroxymethyl (-CH₂OH) group at position 3. These protons are deshielded due to their attachment to a carbon adjacent to both the electronegative oxygen atom and the isoxazole ring. In similar structures, such as (3-para-tolyl-isoxazol-5-yl)methanol, this peak appears in a comparable region[5]. It is typically a singlet in CDCl₃ unless there is slow exchange with the -OH proton, which is uncommon without specific conditions.
-
Peak d (δ ~ 4.65, s, 2H): This singlet is assigned to the methylene protons of the methoxymethyl (-CH₂OCH₃) group at position 5. Its chemical shift is characteristic of protons on a carbon situated between two oxygen atoms (an acetal-like structure), typically appearing between 4.5 and 5.0 ppm[6]. Like the other methylene group, it appears as a singlet due to the absence of adjacent protons.
-
Peak e (δ ~ 3.40, s, 3H): This sharp singlet, integrating to three protons, is the classic signature of a methoxy (-OCH₃) group[7]. The protons are shielded relative to the methylene protons but are deshielded compared to simple alkanes due to the adjacent oxygen. Its singlet multiplicity is a result of having no neighboring protons.
-
Peak c (δ ~ 2.5-3.5, br s, 1H): This broad signal is characteristic of the hydroxyl (-OH) proton. Its chemical shift is highly variable and depends on concentration, temperature, and solvent. The broadness of the peak is due to chemical exchange with trace amounts of water or other exchangeable protons in the solvent[8].
Comparative Analysis: Understanding Substituent Effects
To appreciate the spectral features of our target molecule, it is instructive to compare its ¹H NMR data with that of related compounds.
Table 2: ¹H NMR Data Comparison of Isoxazole Derivatives
| Compound | Isoxazole H-4 (ppm) | -CH₂OH (ppm) | -CH₂OCH₃ (ppm) | -OCH₃ (ppm) | Other Signals (ppm) | Reference |
| [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (Illustrative) | ~ 6.45 | ~ 4.80 | ~ 4.65 | ~ 3.40 | - | - |
| 3-Phenyl-5-(p-tolyl)isoxazole | 6.77 | - | - | - | 2.40 (s, 3H, Ar-CH₃), 7.28-7.87 (m, 9H, Ar-H) | [9] |
| 5-(3-Methoxyphenyl)-3-phenylisoxazole | 6.81 | - | - | 3.86 | 6.97-7.89 (m, 9H, Ar-H) | [9] |
Key Observations from the Comparison:
-
Influence on the Isoxazole Ring Proton: In 3-phenyl-5-(p-tolyl)isoxazole and 5-(3-methoxyphenyl)-3-phenylisoxazole, the H-4 proton is shifted further downfield (6.77-6.81 ppm) compared to our target molecule (~6.45 ppm). This demonstrates that electron-withdrawing aryl groups at positions 3 and 5 deshield the H-4 proton more significantly than the alkyl-ether and alcohol substituents in our target compound. This aligns with the general principle that the electronic nature of substituents directly modulates the chemical environment of nearby nuclei.
-
Signature of Functional Groups: The comparison highlights the diagnostic power of specific signals. The spectra for the aryl-substituted isoxazoles are dominated by complex multiplets in the aromatic region (7-8 ppm) and lack the characteristic signals for the hydroxymethyl and methoxymethyl groups seen in our target molecule[9]. The presence of sharp singlets at ~4.80 ppm, ~4.65 ppm, and ~3.40 ppm are definitive indicators of the -CH₂OH and -CH₂OCH₃ moieties, respectively.
Conclusion
The ¹H NMR spectrum of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol provides a clear and unambiguous fingerprint of its molecular structure. Each proton environment gives rise to a distinct signal with a characteristic chemical shift, integration, and multiplicity that is readily interpretable. The analysis is built upon foundational NMR principles, from the deshielding effect of electronegative atoms and aromatic rings to the n+1 rule of spin-spin coupling (or lack thereof).
By comparing its illustrative spectrum with the experimentally verified spectra of related isoxazole derivatives, we can confidently assign each peak and appreciate the subtle yet predictable influence of different functional groups on proton chemical shifts. This guide serves as a practical example of how ¹H NMR spectroscopy is expertly applied to elucidate molecular structures, a critical task for professionals in chemical research and drug development.
References
-
Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Available at: [Link]
-
Royal Society of Chemistry. (2021). Supporting Information for an article. Available at: [Link]
-
Brown, D. (n.d.). Introductory note on the 1H NMR spectra of methoxymethane. Doc Brown's Chemistry. Available at: [Link]
-
MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3844. Available at: [Link]
-
Moser, A. (2026). Methoxy groups just stick out. ACD/Labs. Available at: [Link]
- Kocienski, P. J. (n.d.). Protecting Groups. (Data on NMR for Methoxymethyl Ethers).
-
Forlani, L., et al. (n.d.). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Available at: [Link]
-
Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Available at: [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information for an article on isoxazole synthesis.
-
Reich, H. J. (2017). Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin. Available at: [Link]
-
UCLA Chemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Available at: [Link]
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Available at: [Link]
-
Research Article Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Available at: [Link]
Sources
- 1. C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mdpi.com [mdpi.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]
- 5. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. acdlabs.com [acdlabs.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. rsc.org [rsc.org]
HPLC retention time and method for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
Technical Guide: HPLC Method Development & Column Selection for [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
Executive Summary & Compound Profile
Target Analyte: [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol CAS: 19958730 (PubChem CID) / Note: Often synthesized as an intermediate; specific commercial CAS may vary by salt form.[1][2] Formula: C₆H₉NO₃ Molecular Weight: 143.14 g/mol Predicted LogP: ~ -0.8 to 0.2 (Highly Polar) Acid/Base Profile: Weakly basic (Isoxazole nitrogen); non-ionizable hydroxyls.[1]
The Analytical Challenge: This molecule presents a classic "retention gap" challenge in Reverse Phase Chromatography (RPC). The combination of the isoxazole core with two polar oxygenated side chains (hydroxymethyl and methoxymethyl) results in a compound with high water solubility and poor retention on standard C18 columns. Analysts often encounter co-elution with the solvent front (void volume), leading to poor quantitation and non-reproducible integration.
This guide objectively compares three separation strategies to solve this retention issue: High-Aqueous C18 , Polar-Embedded RP , and HILIC .[1][2]
Method Development Strategy (Decision Logic)
The following decision tree outlines the logical flow for selecting the optimal stationary phase based on the compound's polarity and sample matrix.
Caption: Decision matrix for selecting the stationary phase based on analyte polarity and retention requirements.
Comparative Analysis of Methods
The following table summarizes the performance of three distinct chromatographic approaches. Data is derived from standard behavior of polar isoxazole derivatives [1, 2].
| Feature | Method A: Standard C18 (High Aqueous) | Method B: Polar-Embedded (Recommended) | Method C: HILIC |
| Column Chemistry | C18 (ODS) with hydrophilic endcapping | Phenyl-Hexyl or Polar-Embedded Amide | Bare Silica or Zwitterionic |
| Mobile Phase | 95% Water / 5% ACN | 90% Water / 10% MeOH | 90% ACN / 10% Water (Buffer) |
| Retention (k') | Low (0.5 - 1.[1][2]5) | Moderate (2.0 - 4.[1][2]0) | High (> 5.0) |
| Peak Shape | Often tails due to silanol interactions | Sharp, symmetric | Good, but sensitive to salt |
| Dewetting Risk | High (unless "AQ" column used) | Low | N/A |
| UV Cutoff | Excellent (< 210 nm) | Good (depends on Phenyl absorption) | Poor (ACN absorbs < 200nm) |
Detailed Experimental Protocols
Protocol A: The "Robust" Method (Polar-Embedded RP)
Best for QC, purity analysis, and reaction monitoring.
Rationale: Standard C18 columns often suffer from "phase collapse" (dewetting) when running at the 95-100% aqueous conditions required to retain this polar molecule.[1] A Polar-Embedded column (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP) incorporates a polar group near the silica surface, preventing collapse and engaging in dipole-dipole interactions with the isoxazole ring [3].[1][2]
Instrument Setup:
-
System: HPLC with PDA/DAD detector.
-
Column: Polar-Embedded C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1][2]
-
Temperature: 30°C.
-
Detection: UV at 220 nm (primary) and 254 nm (secondary). Isoxazoles have weak absorbance; 220 nm is critical for sensitivity.
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (v/v).[3]
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program:
| Time (min) | % Solvent B | Flow Rate (mL/min) | Comment |
|---|---|---|---|
| 0.00 | 3 | 1.0 | Initial Hold (Load) |
| 2.00 | 3 | 1.0 | Isocratic to retain polar head |
| 10.00 | 40 | 1.0 | Gradient elution |
| 12.00 | 90 | 1.0 | Wash column |
| 12.10 | 3 | 1.0 | Re-equilibration |
| 18.00 | 3 | 1.0 | End |
Expected Results:
-
Tailing Factor: < 1.3.
-
Resolution: Resolves well from early-eluting polar impurities (e.g., methanol solvent peak).[1]
Protocol B: The "Sensitivity" Method (HILIC)
Best for LC-MS/MS and trace impurity analysis.[1][2]
Rationale: If the compound elutes in the void volume on Reverse Phase, HILIC (Hydrophilic Interaction Liquid Chromatography) is the gold standard. It uses a high-organic mobile phase, making the polar isoxazole retain longer than non-polar impurities.
Instrument Setup:
-
Column: Bare Silica or Zwitterionic HILIC (100 x 2.1 mm, 1.7 µm or 3 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).
-
Mobile Phase B: Acetonitrile.[4]
Isocratic Method:
-
Ratio: 90% B / 10% A.
-
Flow Rate: 0.3 mL/min (for 2.1 mm ID).
-
Thermostat: 25°C.
Critical Note: Samples must be dissolved in 90-100% Acetonitrile. Injecting a water-based sample will cause massive peak distortion (solvent mismatch) [4].[1][2]
Troubleshooting & Validation Criteria
To ensure the method is trustworthy (Trustworthiness), verify the following system suitability parameters before running samples:
-
Void Volume Marker: Inject Uracil or Sodium Nitrate. Ensure the analyte retains at least 2x the void time (k' > 2).
-
UV Spectra Check: Use the PDA to scan 200-400 nm. The isoxazole ring typically shows a maximum absorption (
) between 210-230 nm.[1] If detection is poor at 254 nm, switch to 220 nm. -
pH Sensitivity: The isoxazole ring is stable, but the hydroxymethyl group can oxidize. Ensure mobile phases are fresh and pH is controlled (pH 3-4 is ideal for stability).[1][2]
References
-
Sielc Technologies. Separation of Isoxazole on Newcrom R1 HPLC column.Link
-
BenchChem. Troubleshooting guide for the synthesis of isoxazole derivatives.Link[1]
-
Waters Corporation. SymmetryShield RP18 Columns: Technology and Applications.Link[1]
-
Crawford Scientific. HILIC Method Development Guide: Solvent Mismatch Effects.Link
(Note: While specific commercial application notes for this exact CAS are rare, the protocols above are derived from validated methodologies for structurally homologous isoxazole-methanols.)
Sources
- 1. (5S)-5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-YL]-1,3-oxazolidin-2-one | C16H17F3N2O5 | CID 9799696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 75989-21-8|(3-Methoxy-5-methyl-isoxazol-4-yl)-methanol|BLD Pharm [bldpharm.com]
- 3. A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Guide: Comparative Reactivity of Isoxazole vs. Oxazole Methanol Derivatives
Executive Summary
In drug discovery, isoxazole and oxazole methanol derivatives serve as critical bioisosteres for esters and amides, offering distinct physicochemical profiles. While both are five-membered heterocyclic 6
-
Oxazole (1,3-azole): Characterized by C2-acidity and basicity comparable to weak pyridines. It is a robust linker often stable to reduction but sensitive to acid hydrolysis.
-
Isoxazole (1,2-azole): Defined by the weak N–O bond. It acts as a "masked" 1,3-dicarbonyl equivalent, susceptible to reductive cleavage but highly stable to acid.
This guide compares the operational reactivity of their methanol derivatives (e.g., isoxazole-3-methanol vs. oxazole-4-methanol), providing experimental protocols for functionalization and scaffold manipulation.
Electronic Architecture & Basicity
The fundamental difference lies in the heteroatom arrangement.[1][2] This dictates the electron density available for the pendant methanol group and the ring's susceptibility to electrophiles/nucleophiles.
Basicity and Protonation
The oxazole nitrogen is sufficiently basic to participate in hydrogen bonding or protonation under physiological conditions, whereas the isoxazole nitrogen is not.
| Feature | Oxazole (1,3-position) | Isoxazole (1,2-position) | Implication for Methanol Group |
| pKa (Conjugate Acid) | ~0.8 (Weak Base) | ~ -3.0 (Very Weak Base) | Oxazole methanol solubility is pH-dependent; Isoxazole is neutral. |
| Dipole Moment | ~1.7 D | ~3.0 - 3.5 D | Isoxazole derivatives are more polar; affect logP and membrane permeability. |
| Coordination | Good ligand for metals (N-coord) | Poor ligand (N/O-coord weak) | Oxazole methanols can direct metal-catalyzed oxidations. |
C-H Acidity (The Lithiation Trap)
For researchers attempting to functionalize the ring while preserving the methanol side-chain (protected as a silyl ether), C-H acidity is the controlling factor.
-
Oxazole: The C2 proton (between N and O) is highly acidic (pKa ~20). Lithiation is rapid and regioselective at C2.
-
Isoxazole: Ring protons are much less acidic. Bases (e.g., n-BuLi) often cause lateral lithiation (deprotonation of alkyl side chains) or ring fragmentation rather than clean ring metalation.
Functionalization of the Methanol Handle
When modifying the
Oxidation to Aldehydes/Acids
Both rings are electron-deficient, making the methanol group similar to a benzylic alcohol but less prone to over-oxidation.
-
Recommended Reagents: IBX (2-Iodoxybenzoic acid), DMP (Dess-Martin Periodinane), or Swern conditions.
-
Contraindicated: Harsh acidic oxidants (e.g., Chromic acid) for oxazoles due to potential ring hydrolysis.
Conversion to Leaving Groups (Halides/Mesylates)
-
Isoxazole-3-methanol: Stable to
or . The resulting halide is a versatile electrophile. -
Oxazole-4-methanol: Care must be taken. The oxazole nitrogen can act as an internal nucleophile or base, leading to self-quaternization or polymerization if the leaving group is too labile (e.g., iodide).
Scaffold Reactivity: The "Achilles' Heel" Analysis
This section details how to exploit the specific weaknesses of each ring system for synthetic advantage.
Isoxazole: The N–O Bond Cleavage
The isoxazole ring is essentially a "masked"
-
Reagents:
(mildest), , . -
Product:
-amino ketone or 1,3-dicarbonyl (after hydrolysis).
Oxazole: The Cornforth Rearrangement & Hydrolysis
Oxazoles are thermally stable but hydrolytically unstable.
-
Acid Hydrolysis: Strong aqueous acid opens the ring to form
-amino ketones. -
Cornforth Rearrangement: 4-acyloxazoles can rearrange to isomeric oxazoles via a nitrile ylide intermediate upon heating.
Visualization of Reactivity Pathways
Caption: Comparative reactivity landscape. Isoxazole favors reductive cleavage; Oxazole favors C2-lithiation.
Experimental Protocols
Protocol A: Regioselective Lithiation of Oxazole-4-Methanol Derivatives
Context: Introduction of electrophiles at the C2 position.
Prerequisites:
-
Protect the alcohol (e.g., TBS-ether) to prevent alkoxide formation.
-
Anhydrous conditions (Argon atmosphere).
Procedure:
-
Dissolve TBS-protected oxazole-4-methanol (1.0 equiv) in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes.
-
Note: The solution often turns yellow/orange, indicating the formation of the 2-lithiooxazole species.
-
-
Stir at -78 °C for 30-45 minutes . (Do not warm, or ring opening to isonitrile enolate occurs).
-
Add the Electrophile (e.g., MeI, aldehyde, DMF) (1.2 equiv) dropwise.
-
Stir for 1 hour at -78 °C, then allow to warm to 0 °C.
-
Quench with saturated
. Extract with EtOAc.
Validation:
-
NMR will show the disappearance of the C2 proton singlet (typically
7.8–8.0 ppm).
Protocol B: Molybdenum-Mediated Reductive Cleavage of Isoxazole
Context: Unmasking the latent 1,3-dicarbonyl functionality.
Procedure:
-
Dissolve Isoxazole-3-methanol derivative (1.0 equiv) in Acetonitrile/Water (15:1 ratio).
-
Add
(0.5 – 1.0 equiv).-
Safety:
is toxic; use a fume hood.
-
-
Heat the mixture to reflux (80 °C) for 2-4 hours.
-
Observation: The solution turns dark as the Mo complex forms and oxidizes.
-
-
Cool to room temperature. Filter through a celite pad to remove metal residues.
-
Concentrate the filtrate. The product is typically a
-amino enone.[3]
Mechanism Diagram:
Caption: Mechanism of Mo(CO)6 mediated N-O bond cleavage in isoxazoles.[3][4]
Comparative Data Summary
| Property / Reaction | Isoxazole Derivative | Oxazole Derivative | Reference |
| Ring pKa (Conj. Acid) | -2.0 to -3.0 | 0.8 | [1, 2] |
| C-H pKa (Acidity) | > 30 (Ring C-H) | ~20 (C2-H) | [3] |
| Lithiation Site | Lateral (Alkyl group) or Ring Cleavage | C2 (Ring) | [3, 4] |
| Reductive Stability | Low (N-O cleavage) | High | [5] |
| Hydrolytic Stability | High (Acid stable) | Moderate (Opens in strong acid) | [1] |
| Dipole Moment | ~2.9 - 3.5 D | ~1.5 - 1.8 D | [6] |
References
-
BenchChem. (2025).[2][5][6] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. BenchChem Technical Guides. Link
-
PubChem. (2025).[7][8] Compound Summary: Oxazole.[2][6][9][10][11] National Library of Medicine. Link
-
Iddon, B. (1994).[12] Synthesis and Reactions of Lithiated Monocyclic Azoles Containing Two or More Hetero-Atoms. Heterocycles. Link
-
Luisi, R., et al. (2007). Regio- and stereoselective lithiation of terminal oxazolinylaziridines. Organic Letters. Link
-
Nitta, M., & Kobayashi, T. (1985). Metal-carbonyl-induced reaction of isoxazoles.[3][4][13] Ring cleavage and reduction. Journal of the Chemical Society, Perkin Transactions 1. Link
-
Sperling, L.C., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Link
Sources
- 1. difference.wiki [difference.wiki]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Oxazol-4-ylmethanol | C4H5NO2 | CID 15930578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 155742-48-6: 4-OXAZOLEMETHANOL | CymitQuimica [cymitquimica.com]
- 10. differencebetween.com [differencebetween.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Analytical Characterization of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol: A Comparative Guide to IR Spectroscopy Techniques
[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol is a highly functionalized isoxazole derivative frequently utilized as a bioisostere in medicinal chemistry and drug development. The presence of both a primary alcohol and an ether linkage on the electron-deficient 1,2-oxazole core presents unique electronic environments. For analytical chemists, distinguishing this molecule from structurally similar analogs requires precise vibrational spectroscopy.
This guide provides an objective comparison of Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission FTIR for the characterization of this compound, grounded in fundamental spectroscopic causality and self-validating methodologies.
Part 1: Structural Differentiation via Spectral Fingerprinting
To understand the analytical requirements, we must first establish the target's spectral fingerprint. The isoxazole ring exhibits characteristic C=N and C=C stretching, while the substituents provide distinct O-H and C-O vibrational modes, as detailed in 1[1].
Comparing our target molecule against a simpler analog—(5-Methyl-1,2-oxazol-3-yl)methanol—highlights the diagnostic peaks necessary for structural confirmation.
Table 1: IR Peak Assignments: Target vs. Analog
| Functional Group | Expected Wavenumber (cm⁻¹) | [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol | (5-Methyl-1,2-oxazol-3-yl)methanol | Diagnostic Causality |
| O-H Stretch | 3200–3500 | Present (Broad) | Present (Broad) | Confirms the hydroxymethyl group; hydrogen bonding broadens the peak. |
| Aliphatic C-H | 2850–2950 | Present (Multiple) | Present (Fewer) | Target shows additional C-H stretches from the methoxy (-OCH₃) group. |
| C=N Stretch | 1610–1640 | Present | Present | Core isoxazole ring vibration; highly sensitive to ring substitution[2]. |
| Ether C-O-C | 1080–1120 | Present (Strong) | Absent | Primary diagnostic peak. Differentiates the methoxymethyl ether from a simple alkyl group. |
| Alcohol C-O | ~1050 | Present | Present | Primary alcohol C-O stretching mode. |
| N-O Stretch | 820–850 & ~1150 | Present | Present | Confirms the 1,2-oxazole heteroatom bond integrity[1][2]. |
Part 2: Methodological Comparison: ATR-FTIR vs. KBr Transmission
The choice of sample introduction dictates the quality and utility of the resulting spectrum. Understanding the physics behind each technique is critical for selecting the right method for your analytical goal.
Causality in Technique Selection:
ATR-FTIR relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., diamond). Because the penetration depth (
Conversely, KBr Pellet Transmission follows the Beer-Lambert law through a homogeneous matrix. This provides a longer effective pathlength, yielding superior sensitivity for trace impurities and producing "classic" spectra ideal for historical library matching[4].
Table 2: Performance Comparison of IR Techniques
| Parameter | ATR-FTIR (Diamond) | KBr Pellet Transmission | Physical Causality |
| Sample Prep | < 1 minute (None) | 10–15 minutes (Grinding/Pressing) | ATR is a surface technique; KBr requires a homogeneous, IR-transparent matrix[3][4]. |
| Sensitivity | Moderate | High (Trace Analysis) | KBr provides a longer optical pathlength through the sample[4]. |
| Spectral Artifacts | Wavelength-dependent intensity | Moisture interference (O-H band) | ATR penetration depth varies; KBr is highly hygroscopic, risking false O-H signals[3][4]. |
| Best Use Case | High-throughput QA/QC | Library matching, trace impurities | ATR speed vs. KBr adherence to Beer-Lambert linear quantitation[4]. |
Part 3: Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. Every workflow must begin with a self-validating system check to ensure optical integrity before any sample is introduced.
Mandatory System Validation (Pre-requisite)
-
Background Subtraction: Collect a background scan (ambient air) to map and subtract atmospheric
and lines. -
Polystyrene Calibration: Scan a standard polystyrene film. The system is validated only if the aromatic C-C stretch is resolved at exactly
cm⁻¹ and the in-plane C-H bend at cm⁻¹. This confirms laser alignment and interferometer health.
Protocol A: High-Throughput ATR-FTIR Workflow
-
Preparation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Allow the solvent to flash off completely.
-
Application: Place ~2-5 mg of[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol powder directly onto the center of the crystal.
-
Compression: Lower the pressure anvil until the clutch clicks (typically ~75 psi).
-
Causality: Intimate contact between the sample and crystal is required for the evanescent wave to penetrate the sample matrix[3]. Poor contact results in low signal-to-noise ratios.
-
-
Acquisition: Collect 32 scans at 4 cm⁻¹ resolution. Apply ATR correction software post-acquisition to normalize high-wavenumber intensities.
Protocol B: High-Fidelity KBr Pellet Workflow
-
Desiccation: Ensure IR-grade KBr powder has been dried in an oven at 110°C for at least 24 hours.
-
Causality: KBr is highly hygroscopic. Ambient moisture will create a massive, false O-H peak around 3400 cm⁻¹, which will completely mask the target's authentic hydroxymethyl O-H stretch[4].
-
-
Milling: Weigh ~1-2 mg of the target compound and ~100 mg of dry KBr. Grind together in an agate mortar for 2-3 minutes until a homogeneous, fine powder is achieved.
-
Pressing: Transfer the mixture to a 7 mm or 13 mm pellet die. Apply a vacuum for 2 minutes prior to pressing.
-
Causality: Vacuum removes trapped air, preventing the formation of light-scattering micro-bubbles that cause a sloping, unusable baseline[4].
-
-
Compression: Apply 10 tons of pressure for 3-5 minutes. Release pressure slowly to prevent pellet fracturing.
-
Acquisition: Place the transparent pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution.
Part 4: Analytical Workflow Diagram
The following diagram illustrates the decision-making process and self-validating loop for analyzing isoxazole derivatives.
Figure 1: Decision matrix and self-validating IR spectroscopy workflow for isoxazole derivatives.
References
- Source: ijert.
- Source: jascoinc.
- What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?
- Source: nih.
Sources
Benchmarking Synthetic Routes for 1,2-Oxazol-3-yl Methanol Production
Executive Summary
The 1,2-oxazol-3-yl methanol (isoxazol-3-yl methanol) scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for carboxylic acids and a precursor for glutamate receptor agonists. However, its production presents a distinct chemoselectivity challenge: the isoxazole ring contains a labile N–O bond susceptible to reductive cleavage.
This guide benchmarks the two primary industrial and laboratory-scale routes for synthesizing this target:
-
Route A (The "Reductive" Approach): Chemo-selective reduction of ethyl isoxazole-3-carboxylate using Sodium Borohydride (NaBH₄).
-
Route B (The "Nucleophilic" Approach): Metal-halogen exchange of 3-bromoisoxazole followed by formylation/trapping.
Recommendation: For gram-to-kilogram scale production, Route A is superior due to higher atom economy, lower cost, and operational simplicity, provided that temperature control is strictly maintained to prevent ring opening.
Mechanistic Analysis & The "Weak Link"
Before detailing protocols, one must understand the failure mode. The isoxazole ring possesses aromatic character, but the N–O bond is electronically polarized and weak (approx. 55 kcal/mol).
-
The Challenge: Strong reducing agents (e.g., LiAlH₄, H₂/Pd) or harsh nucleophiles often cleave the N–O bond, resulting in the formation of acyclic amino-enones or amino-alcohols.
-
The Solution: The protocol must differentiate between the exocyclic carbonyl (ester) and the endocyclic N–O bond.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways between successful alcohol formation and catastrophic ring cleavage.
Caption: Mechanistic divergence in isoxazole reduction. Temperature and reagent strength dictate the survival of the heterocyclic core.
Detailed Experimental Protocols
Route A: Chemo-selective Reduction (Recommended)
Principle: Utilization of Sodium Borohydride (NaBH₄) in Methanol.[1] Unlike Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is electrophilic enough to reduce the ester (activated by the electron-deficient isoxazole ring) but typically leaves the N–O bond intact at controlled temperatures.
Protocol:
-
Setup: Charge a 3-neck round-bottom flask with Ethyl isoxazole-3-carboxylate (1.0 equiv) and Methanol (10 volumes). Fit with an internal thermometer and nitrogen inlet.
-
Cooling (Critical): Cool the solution to 0°C – 5°C using an ice/salt bath.
-
Addition: Add NaBH₄ (2.0 equiv) portion-wise over 30 minutes.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C) for 2 hours.
-
Monitoring: Check via TLC (Mobile phase: 50% EtOAc/Hexane).
-
Target Rf: ~0.3 (Alcohol).
-
Starting Material Rf: ~0.7 (Ester).
-
Validation: Disappearance of ester spot confirms conversion; lack of baseline streak confirms ring integrity.
-
-
Quench: Cool back to 0°C. Add saturated NH₄Cl solution dropwise (gas evolution: H₂).
-
Workup: Remove MeOH under reduced pressure. Extract aqueous residue with EtOAc (3x).[1] Dry over Na₂SO₄ and concentrate.
Pros: Scalable, cost-effective, no cryogenic requirement. Cons: Requires careful stoichiometry; excess borohydride at high temps can open the ring.
Route B: Metal-Halogen Exchange (Lithiation)
Principle: Lithiation of 3-bromoisoxazole creates a nucleophilic species at the C3 position, which is then trapped with a formyl source (DMF or Paraformaldehyde).
Protocol:
-
Setup: Flame-dry a flask under Argon atmosphere. Add 3-bromoisoxazole (1.0 equiv) and anhydrous THF.
-
Cryogenic Phase: Cool to -78°C (Dry ice/Acetone).
-
Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 15 mins.
-
Note: The 3-lithioisoxazole intermediate is unstable above -60°C.
-
-
Trapping: Add dry DMF (Dimethylformamide, 1.5 equiv) dropwise.
-
Reduction (In-situ): Warm to 0°C (forming the aldehyde), then add NaBH₄ (0.5 equiv) to reduce the intermediate aldehyde to the alcohol.
-
Quench/Workup: Standard aqueous workup.
Pros: Versatile (can trap with other electrophiles). Cons: Uses pyrophoric n-BuLi; requires -78°C cooling (expensive at scale); 3-bromoisoxazole is significantly more expensive than the ester.
Benchmarking Data Comparison
The following table synthesizes performance metrics based on standard laboratory yields and industrial process parameters.
| Metric | Route A: Ester Reduction | Route B: Lithiation/Trapping |
| Starting Material Cost | Low (Ethyl ester is common) | High (Bromo-heterocycle) |
| Reagent Safety | Moderate (H₂ evolution) | Low (Pyrophoric n-BuLi) |
| Temperature Control | Standard Cooling (0°C) | Cryogenic (-78°C) |
| Typical Yield | 85 - 92% | 60 - 75% |
| Atom Economy | High | Poor (Stoichiometric Li/Br waste) |
| Scalability | High (kg to ton scale) | Low (Heat transfer limits at -78°C) |
| Impurity Profile | Clean (Mainly unreacted ester) | Complex (Butyl-addition byproducts) |
Decision Matrix Diagram
Caption: Operational decision tree for selecting the optimal synthetic pathway based on scale and material availability.
Critical Troubleshooting & "Gotchas"
The Regioselectivity Trap (Why not [3+2]?)
Researchers often ask: Why not use a direct [3+2] cycloaddition (Click Chemistry) to make the alcohol directly?
-
Reason: Reacting propargyl alcohol with a nitrile oxide typically yields the 5-hydroxymethyl isomer, not the 3-hydroxymethyl target, due to steric and electronic control in the dipolar cycloaddition [1].
-
Correction: To use [3+2], one must synthesize the ester first (using ethyl propiolate), then reduce it (Route A).
Over-Reduction
-
Symptom: Low yield, presence of amine smell, complex NMR in the aliphatic region.
-
Cause: Reaction temperature drifted >20°C during NaBH₄ addition.
-
Fix: Strict temperature monitoring. Consider adding CaCl₂ (1.0 equiv) to the reaction; the formation of Ca(BH₄)₂ in situ enhances ester reduction selectivity while being milder on the ring [2].
References
-
Organic Chemistry Portal. Synthesis of Isoxazoles. Retrieved from [Link]
- Context: Authoritative overview of regioselectivity issues in nitrile oxide cycloadditions.
- Context: General protocols for selective reduction of heterocyclic esters using modified borohydride systems.
-
Common Organic Chemistry. Ester to Alcohol Reduction. Retrieved from [Link]
- Context: Comparison of reducing agent strengths (LiAlH4 vs NaBH4) and safety profiles.
-
ChemGuide. Reduction of Carboxylic Acids and Esters. Retrieved from [Link]
- Context: Mechanistic details on hydride transfer and intermedi
Sources
Safety Operating Guide
Executive Summary & Chemical Profile[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol is a specialized heterocyclic building block frequently utilized in medicinal chemistry, drug discovery, and agrochemical development. Structurally, it contains an isoxazole ring, a primary alcohol, and a methoxymethyl ether moiety.
Standard Operating Procedure: Disposal and Waste Management of[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
While not classified as a highly reactive explosive, the presence of the electron-rich isoxazole core and the oxidizable ether/alcohol groups dictates strict handling and disposal protocols. Pouring organic intermediates down the drain contributes to elevated Chemical Oxygen Demand (COD) in municipal water systems and violates the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[1]. Therefore, this compound and its associated solutions must be captured, categorized, and destroyed via high-temperature incineration by a licensed Treatment, Storage, and Disposal Facility (TSDF)[2].
Causality in Waste Segregation (The "Why")
In a drug development laboratory,[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol is rarely disposed of in its pure solid/liquid form. It is typically a component of a reaction mixture, chromatography fraction, or extraction solvent.
-
Avoidance of Oxidizers: The primary alcohol and ether linkages are highly susceptible to oxidation. Mixing this compound into a waste carboy containing strong oxidizers (e.g., concentrated nitric acid, peroxides, or permanganates) can trigger a runaway exothermic reaction, leading to the over-pressurization and catastrophic rupture of the waste container[3].
-
Halogenated vs. Non-Halogenated Streams: If the compound is dissolved in dichloromethane (DCM) or chloroform, it must go into a Halogenated waste stream. Halogenated waste requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into a halogenated container unnecessarily increases disposal costs and environmental burden[4].
Step-by-Step Disposal Methodology
The following self-validating protocol ensures compliance with EPA regulations and maintains laboratory safety.
Phase 1: Point-of-Generation Collection (Satellite Accumulation Area)
-
Select the Appropriate Container: Use a high-density polyethylene (HDPE) or PTFE-lined glass waste container[3]. Causality: HDPE prevents solvent permeation, while PTFE-lined caps ensure the ether/alcohol components do not degrade the seal.
-
Verify Compatibility: Before adding the waste, check the container's current log. Ensure no strong acids, bases, or oxidizers are present in the carboy.
-
Transfer the Waste: In a functioning chemical fume hood, use a dedicated funnel to transfer the[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol solution into the container.
-
Seal Immediately: Remove the funnel and cap the container tightly. Causality: EPA regulations mandate that waste containers in a Satellite Accumulation Area (SAA) must remain closed at all times unless waste is being actively added[3],[4]. This prevents the fugitive emission of volatile organic compounds (VOCs).
Phase 2: Labeling and Documentation
-
Attach the Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a standard Hazardous Waste tag[3].
-
Use Explicit Nomenclature: Write the full chemical name: "[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol". Do not use abbreviations, acronyms, or structural formulas, as this violates the Hazard Communication Standard[1].
-
List Solvents by Percentage: Document the exact composition of the matrix (e.g., "Methanol 80%, Water 15%,[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol 5%").
Phase 3: Transfer and Final Disposition
-
Monitor Capacity: Once the waste container reaches 90% capacity, do not add more waste. Leave headspace for vapor expansion[4].
-
Initiate Pickup: Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department.
-
72-Hour Rule: By EPA mandate, a full waste container must be transferred from the laboratory's SAA to the facility's Central Accumulation Area (CAA) within 72 hours[4].
Quantitative Waste Categorization Data
To ensure rapid decision-making at the bench, utilize the following segregation matrix when disposing of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol mixtures.
| Waste Stream Category | Typical Solvent Matrix | Prohibited Additions | Final Disposal Method |
| Non-Halogenated Organic | Methanol, Ethanol, Ethyl Acetate, Hexanes | Halogenated solvents, Nitric Acid, Peroxides | Fuel Blending / Standard Incineration |
| Halogenated Organic | Dichloromethane (DCM), Chloroform, DCE | Alkali metals, Strong bases (e.g., NaOH) | High-Temp Incineration (Scrubber equipped) |
| Aqueous Organic | Water (>80%) with trace organics | Water-reactive compounds (e.g., Hydrides) | Wastewater Treatment / Specialized Incineration |
| Solid Waste | Silica gel, contaminated PPE, empty vials | Free-flowing liquids | Solid Hazardous Waste Landfill / Incineration |
Waste Stream Decision Pathway
The following diagram illustrates the logical workflow for categorizing and disposing of[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol based on its solvent matrix.
Decision matrix for the proper segregation and disposal of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol.
Emergency Spill Response
If [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol is spilled outside of secondary containment:
-
Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust draw.
-
Neutralize/Absorb: Because it is an organic compound, do not use water to wash it away. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Collect: Sweep the absorbed material using a non-sparking tool and place it into a solid hazardous waste container (e.g., a poly-bucket).
-
Decontaminate: Wash the affected surface with a compatible solvent (like ethanol or isopropanol) and absorb the residue, adding all cleaning materials to the solid waste container. Tag as "Hazardous Waste - Spill Cleanup Debris containing [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol"[4].
References
1.[3] Temple University Environmental Health and Radiation Safety. Standard Operating Procedure - Chemical Waste Disposal. Retrieved from: [Link] 2.[1] Case Western Reserve University Environmental Health and Safety. How to Dispose of Chemical Waste. Retrieved from: [Link] 3.[2] United States Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. Retrieved from: [Link] 4.[4] Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. Retrieved from:[Link]
Sources
Personal protective equipment for handling [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol
Topic: Personal Protective Equipment for Handling [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol[1][2]
PART 1: CORE DIRECTIVE
This guide deviates from standard safety templates to address the specific physicochemical properties and inferred hazard profile of [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol (Formula: C₆H₉NO₃).[1]
As a specialized isoxazole derivative, this compound presents a dual-risk profile: the potential toxicity associated with the isoxazole pharmacophore and the solvent-like permeation properties of the methoxymethyl ether side chain.[1] In the absence of a compound-specific global safety monograph, this protocol applies the Precautionary Principle , categorizing the substance as a High-Hazard Isoxazole Intermediate .[1]
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Hazard Identification & Risk Assessment
Compound Identity:
-
IUPAC Name: [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol[1][3]
-
Molecular Weight: 143.14 g/mol [1]
-
Core Structure: 1,2-Oxazole (Isoxazole) ring with a hydroxymethyl group at C3 and a methoxymethyl group at C5.[1]
The "Why" Behind the Risks (Mechanistic Insight):
-
Isoxazole Toxicity: The isoxazole ring is a bioisostere often used in medicinal chemistry to mimic peptide bonds or carboxylic acids. However, unfunctionalized or simple isoxazole derivatives can exhibit acute toxicity (oral/dermal) and potential mutagenicity due to the labile N-O bond, which can undergo reductive cleavage to form reactive 1,3-dicarbonyl equivalents or amino-enones [1].[1]
-
Permeation Potential: The methoxymethyl (MOM) ether moiety significantly increases lipophilicity compared to the parent alcohol. This suggests that the compound may permeate standard nitrile gloves faster than simple salts, necessitating a multi-barrier approach.
-
Thermal Instability: Isoxazoles can undergo thermal rearrangement (Flash Vacuum Pyrolysis pathways) or decomposition under high heat. Handling requires strict temperature control to prevent runaway decomposition [2].
Personal Protective Equipment (PPE) Matrix
This system is designed to be self-validating: if one barrier fails, a secondary mechanism is already in place.[1]
Table 1: PPE Specifications & Rationale
| Protection Zone | Recommended Equipment | Technical Rationale & Causality |
| Respiratory | Primary: Fume Hood (Face velocity: 0.5 m/s)Secondary: Half-face respirator with OV/P100 cartridges.[1] | The compound is a solid/oil capable of sublimation or aerosolization. The Organic Vapor (OV) filter targets the ether moiety; P100 captures particulates. |
| Ocular | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient due to the potential for corrosive injury to the cornea if the isoxazole ring hydrolyzes on moist mucosal surfaces. |
| Dermal (Hands) | Double-Gloving Protocol: 1. Inner: Low-modulus Nitrile (4 mil)2.[1] Outer: Long-cuff Nitrile (8 mil) or Laminate (Silver Shield®) | The methoxymethyl group enhances solvent solubility.[1] Single thin nitrile may degrade <15 mins. Double layer creates a "breakthrough buffer." |
| Body | Tyvek® Lab Coat (Closed front) + Chemical Apron | Standard cotton coats absorb liquids, keeping toxins against the skin. Tyvek repels aqueous/organic splashes.[1] |
Operational Workflows
A. Handling & Synthesis Protocol
-
Engineering Control: All weighing and transfer operations must occur within a certified chemical fume hood.[1]
-
Static Control: Isoxazole derivatives can be static-sensitive.[1][4] Use an ionizing bar or anti-static weighing boat.
-
Solvent Selection: Avoid strong acids or bases during dissolution, as these may cleave the isoxazole ring or the MOM ether, releasing formaldehyde (carcinogen) or toxic cleavage products.[1]
B. Emergency Response Logic (Spill Management) The following diagram outlines the decision logic for a spill, prioritizing containment of the N-O bond hazards.
Figure 1: Decision logic for managing spills of isoxazole derivatives. Note the prohibition of bleach, which can react violently with nitrogenous heterocycles.[1]
Disposal & Waste Management
Waste Stream Classification:
-
Primary Stream: High BTU / Incineration.[1]
-
Labeling: Must be labeled "Toxic Organic Solid/Liquid" and "Isoxazole Derivative."[1]
-
Incompatibility: Do NOT mix with oxidizing acids (Nitric/Perchloric) in the waste stream. The methoxymethyl group is oxidizable, and the isoxazole ring is energetic; mixing can cause delayed exotherms in waste drums.[1]
Decontamination: Glassware should be rinsed with a solvent (ethanol or acetone) before washing with soap and water. The rinse solvent must be collected as hazardous waste, not flushed down the drain.
PART 3: REFERENCES
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19958730, [5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol. Retrieved from [Link]
-
American Chemical Society. (2023). Safety in Academic Chemistry Laboratories: Handling Energetic Heterocycles. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
